10-Methoxycamptothecin
Description
a radiotracer; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFJSYOEEYWQMR-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941445 | |
| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19685-10-0 | |
| Record name | 10-Methoxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxycamptothecin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 10-Methoxycamptothecin: Discovery, Origin, and Scientific Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 10-methoxycamptothecin, a naturally occurring analog of the potent anti-cancer agent camptothecin. It details its discovery and natural origins, mechanism of action as a topoisomerase I inhibitor, and its cytotoxic activity against various cancer cell lines. This document includes detailed experimental protocols for the isolation of this compound from its primary natural source, Camptotheca acuminata, a potential synthetic route, and a standard protocol for determining its cytotoxic effects. Furthermore, a visual representation of the signaling pathway initiated by topoisomerase I inhibition is provided to facilitate a deeper understanding of its molecular mechanism.
Discovery and Origin
This compound is a quinoline-based alkaloid that was discovered as a natural bioactive derivative of camptothecin.[1] It is primarily isolated from the Chinese "happy tree," Camptotheca acuminata, a plant native to China and Tibet that belongs to the Nyssaceae family.[1][2][3] This plant is a rich source of various camptothecin analogs, including 10-hydroxycamptothecin.[3] Besides Camptotheca acuminata, this compound has also been reported to be present in other plant species such as Nothapodytes nimmoniana and has been identified in organisms like Camellia sinensis (tea) and Perilla frutescens.[4][5] The biosynthesis in Camptotheca acuminata involves the enzymatic O-methylation of 10-hydroxycamptothecin by the enzyme 10-hydroxycamptothecin O-methyltransferase (Ca10OMT).[6]
Mechanism of Action
Like its parent compound, camptothecin, this compound exerts its anti-cancer effects by inhibiting the nuclear enzyme DNA topoisomerase I (Topo I).[7] Topoisomerase I plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix. It achieves this by creating transient single-strand breaks, allowing the DNA to unwind, and then religating the break.
This compound stabilizes the covalent complex formed between topoisomerase I and DNA (the "cleavable complex").[7] This stabilization prevents the religation of the single-strand break. When a DNA replication fork encounters this stabilized complex, the single-strand break is converted into a permanent and lethal double-strand break.[7] The accumulation of these double-strand breaks triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR), which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[7]
Signaling Pathway of Topoisomerase I Inhibition and DNA Damage Response
The inhibition of Topoisomerase I by this compound and the subsequent formation of DNA double-strand breaks activate a complex signaling network aimed at repairing the damage or initiating apoptosis if the damage is too severe. Key players in this pathway include the sensor proteins ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, upon recognizing DNA damage, phosphorylate a host of downstream targets, including the checkpoint kinases Chk2 and Chk1. This leads to cell cycle arrest, providing time for DNA repair, and can also trigger the apoptotic pathway through the activation of p53 and the subsequent expression of pro-apoptotic proteins like Bax and Bak.
Quantitative Data: Cytotoxic Activity
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and its nitro-derivative against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | 0.04 | [1] |
| This compound | HT-29 | Colon Carcinoma | 0.076 | [1] |
| 10-Methoxy-9-nitrocamptothecin | Various (9 lines) | Various | 0.0001 - 0.5 (nmol/L) | [8] |
| This compound | MCF-7/wt | Breast Cancer (hormone-sensitive) | Varies with 7-alkyl substitution | [9] |
| This compound | MDA-MB-231 | Breast Cancer (hormone-insensitive) | Varies with 7-alkyl substitution | [9] |
| This compound | MCF-7/4-hc | Breast Cancer (alkylator-resistant) | Varies with 7-alkyl substitution | [9] |
Experimental Protocols
Isolation and Purification of this compound from Camptotheca acuminata
This protocol is based on general methods for the purification of camptothecin derivatives and may require optimization.
Workflow for Isolation and Purification
Methodology:
-
Extraction:
-
Dried and powdered plant material (e.g., bark, leaves, or fruit) of Camptotheca acuminata is subjected to solvent extraction, typically with ethanol or a mixture of chloroform and methanol.[10]
-
The extraction can be performed at room temperature with stirring or under reflux for several hours to ensure efficient extraction of the alkaloids.
-
-
Concentration and Initial Purification:
-
The crude extract is filtered to remove solid plant material.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
The crude extract can be subjected to a liquid-liquid extraction to partition the alkaloids into an organic solvent and remove more polar impurities.
-
-
Chromatographic Purification:
-
The partially purified extract is subjected to column chromatography on silica gel.[10]
-
A gradient of solvents, such as a mixture of chloroform and methanol, is used to elute the compounds. The polarity of the solvent system is gradually increased to separate the different camptothecin analogs.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent system for TLC could be a mixture of chloroform and methanol (e.g., 95:5 v/v).[10] this compound can be visualized under UV light.
-
-
Recrystallization:
-
The fractions containing this compound are combined and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystalline this compound.[10]
-
-
Characterization:
-
The purity and identity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Synthesis of this compound
Synthetic Workflow (Hypothetical)
Methodology for Methylation of 10-Hydroxycamptothecin (General Protocol):
This protocol is a general method for O-methylation and would require optimization for this specific substrate.
-
Dissolution: Dissolve 10-hydroxycamptothecin in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group at the C10 position, forming an alkoxide. The reaction should be stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of chloroform and methanol) to obtain pure this compound.
Determination of IC50 using Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
SRB Assay Workflow
Methodology:
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Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
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Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
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Incubation: Incubate the plate for a period of 48 to 72 hours.
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Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plate at 4°C for 1 hour.
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Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
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Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.
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Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
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Absorbance Measurement: Measure the optical density (OD) at a wavelength of approximately 515 nm using a microplate reader.
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IC50 Calculation: Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
Conclusion
This compound, a natural derivative of camptothecin, continues to be a compound of significant interest in the field of oncology. Its mechanism of action as a topoisomerase I inhibitor, leading to DNA damage and apoptosis in cancer cells, is well-established. This guide has provided a comprehensive overview of its discovery, origin, and cytotoxic properties, along with detailed experimental protocols to aid researchers in its study and development. Further research into optimizing its synthesis and exploring its efficacy in a wider range of cancer models is warranted to fully realize its therapeutic potential.
References
- 1. Camptothecin analogs with enhanced activity against human breast cancer cells. I. Correlation of potency with lipophilicity and persistence in the cleavage complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN108570057A - A method of synthesis 7-Ethyl-10-hydroxycamptothecin - Google Patents [patents.google.com]
- 4. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]
- 5. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5352789A - Methods for purifying camptothecin compounds - Google Patents [patents.google.com]
- 7. neb.com [neb.com]
- 8. Protocol for generating high-quality genome-scale DNA methylation sequencing data from human cancer biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical formal total synthesis of (rac)- and (S)-camptothecin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 10-Methoxycamptothecin from Camptotheca acuminata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-methoxycamptothecin, a potent anti-cancer alkaloid, derived from its natural source, Camptotheca acuminata. The document details its biosynthesis, distribution within the plant, protocols for extraction and purification, and its molecular mechanism of action, including key signaling pathways.
Introduction
Camptotheca acuminata, a tree native to China, is the primary natural source of a class of quinoline indole alkaloids known as camptothecins [3, 5]. These compounds, particularly camptothecin (CPT), have garnered significant interest in oncology for their potent anti-tumor activity, which stems from a unique mechanism of inhibiting DNA topoisomerase I [3, 21]. Among the naturally occurring derivatives is this compound, which has demonstrated significant cytotoxic and anti-cancer properties [9]. This guide focuses on the technical aspects of this compound, from its biological origin to its molecular function, to support ongoing research and drug development efforts.
Biosynthesis of this compound
The biosynthesis of camptothecins in C. acuminata is a complex process involving multiple enzymatic steps. The pathway begins with the precursors tryptamine and secologanin, which are condensed to form strictosidine, a key intermediate for many indole alkaloids [2]. While the complete pathway is still under investigation, it is established that camptothecin can undergo further derivatization to form other bioactive compounds [8].
The final step in the formation of this compound is the methylation of its precursor, 10-hydroxycamptothecin. This reaction is catalyzed by the enzyme 10-hydroxycamptothecin O-methyltransferase (Ca10OMT), which has been identified and characterized in C. acuminata [4]. This enzyme transfers a methyl group, converting the hydroxyl group at the 10th position to a methoxy group, yielding this compound [4].
Distribution and Quantification
This compound, along with other camptothecin derivatives, is found in various parts of the C. acuminata plant. The concentration of these alkaloids can vary significantly depending on the specific tissue and developmental stage. While camptothecin and 10-hydroxycamptothecin are often more abundant, this compound is also a key constituent [4, 6]. The tender leaves, stems, and seeds are generally considered rich sources of these compounds [8, 10].
Table 1: Concentration of Camptothecin and Derivatives in Camptotheca acuminata
| Plant Part | Camptothecin (CPT) (mg/g DW) | 10-Hydroxycamptothecin (10-OHCPT) (mg/g DW) | This compound |
| Young Flower Buds | 2.46[1][2] | 1.41[1][2] | Present, but not always quantified separately[3] |
| Seeds | ~1.0 (Hairy Roots)[4] | ~0.15 (Hairy Roots)[4] | Detected[3][5] |
| Stems | Detected[6] | Detected[6] | Detected[3] |
| Tender Leaves | Highest levels found alongside stems and roots[6] | Detected[6] | Detected[3] |
| Roots | Detected[6] | Undetectable in some studies[1] | Present[3] |
| Callus Culture | ~0.007[1] | Lower than in plant tissues[2] | Not typically reported |
Note: Data is compiled from multiple studies and may vary based on plant age, genetics, and environmental conditions. DW = Dry Weight.
Experimental Protocols
Extraction of Alkaloids from C. acuminata
This protocol describes a general method for extracting camptothecin and its derivatives, including this compound, from plant material. Methanol has been shown to be an effective solvent for extraction[5].
Methodology:
-
Preparation of Plant Material : Collect fresh plant material (e.g., seeds, leaves). Shade-dry the material for approximately 15 days and then grind it into a fine powder[7].
-
Solvent Selection : Prepare a 70% aqueous methanol solution (v/v). This concentration has been found to yield maximum extraction of all three alkaloids (CPT, 10-OHCPT, and this compound)[5].
-
Soxhlet Extraction : a. Place the powdered plant material (e.g., 10 g) into a thimble. b. Load the thimble into a Soxhlet apparatus. c. Add the 70% methanol solvent (e.g., 200 mL) to the boiling flask. d. Heat the flask to initiate continuous reflux. Perform the extraction for approximately 6 hours[7].
-
Solvent Removal : After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
-
Quantification : The yield of the crude extract can be calculated on a weight/weight (w/w) basis relative to the initial dry plant material[7]. The concentration of this compound in the extract is then determined using analytical techniques like HPLC or LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Examination of camptothecin and 10-hydroxycamptothecin in Camptotheca acuminata plant and cell culture, and the affected yields under several cell culture treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5352789A - Methods for purifying camptothecin compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction and composition of three naturally occurring anti-cancer alkaloids in Camptotheca acuminata seed and leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. florajournal.com [florajournal.com]
The Core Mechanism of 10-Methoxycamptothecin: A Technical Guide to Topoisomerase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of 10-methoxycamptothecin, a potent derivative of the natural anti-cancer agent camptothecin, focusing on its interaction with human DNA topoisomerase I (Top1). This document provides a comprehensive overview of the molecular interactions, downstream cellular consequences, and the experimental methodologies used to characterize this important class of chemotherapeutic agents.
Introduction: The Camptothecin Family and Topoisomerase I
Camptothecins are a class of quinoline-based alkaloids that exhibit significant anti-tumor activity. Their primary molecular target is human topoisomerase I, an essential nuclear enzyme responsible for resolving DNA topological stress during replication, transcription, and recombination. Topoisomerase I transiently cleaves a single strand of the DNA backbone, allowing the DNA to rotate and unwind before the enzyme re-ligates the strand. Camptothecin and its derivatives, including this compound, exert their cytotoxic effects by interfering with this re-ligation step.
Mechanism of Action: Stabilization of the Cleavage Complex
The fundamental mechanism of action of this compound involves its specific interaction with the covalent binary complex formed between topoisomerase I and DNA.
-
Topoisomerase I Catalytic Cycle: Topoisomerase I initiates its catalytic function by cleaving one strand of the DNA, creating a transient 3'-phosphotyrosyl bond between the enzyme and the DNA.
-
Drug Intercalation: this compound then intercalates into this transient "cleavage complex."
-
Inhibition of Re-ligation: The presence of the drug within the complex physically obstructs the re-ligation of the cleaved DNA strand.
-
Formation of the Ternary Complex: This results in the stabilization of a ternary "cleavable complex," consisting of Topoisomerase I, DNA, and this compound.
This stabilized ternary complex is the primary lesion that triggers downstream cytotoxic events.
Figure 1: Mechanism of this compound Action on Topoisomerase I.
Cellular Consequences of Ternary Complex Formation
The persistence of the stabilized ternary complex leads to collisions with essential cellular machinery, primarily DNA replication forks.
-
Replication Fork Collision: During the S-phase of the cell cycle, the progression of the DNA replication machinery collides with the ternary complex.
-
Conversion to Double-Strand Breaks: This collision converts the single-strand break into a highly cytotoxic DNA double-strand break (DSB).
-
Induction of Apoptosis: The accumulation of these DSBs triggers the DNA damage response (DDR) pathway, ultimately leading to programmed cell death, or apoptosis.
Figure 2: Cellular consequences of the stabilized ternary complex.
Apoptotic Signaling Pathway
The induction of apoptosis by this compound proceeds through a well-defined signaling cascade involving key cellular regulators.
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p53 Activation: The presence of DNA double-strand breaks activates the tumor suppressor protein p53.
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Mitochondrial Pathway: Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP).
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Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.
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Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3.
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Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The Structure-Activity Relationship of 10-Methoxycamptothecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methoxycamptothecin, a naturally occurring analog of the potent anticancer agent camptothecin, has garnered significant interest within the scientific community. Its unique structural modifications, particularly the presence of a methoxy group at the 10-position of the quinoline ring system, impart distinct biological and pharmacological properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comparative assessment of its efficacy against other notable camptothecin derivatives. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction
Camptothecin and its derivatives represent a critical class of chemotherapeutic agents that exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription. The parent compound, camptothecin, while demonstrating significant antitumor activity, is hampered by poor water solubility and instability of its active lactone form. This has driven extensive research into the synthesis and evaluation of analogs with improved pharmacological profiles. Among these, this compound has emerged as a compound of interest, exhibiting potent cytotoxic and topoisomerase I inhibitory activities. Understanding the nuanced effects of the 10-methoxy substitution is paramount for the rational design of next-generation topoisomerase I inhibitors.
Mechanism of Action
The fundamental mechanism of action for all camptothecins, including this compound, involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the cleavable complex.[1] By binding to this complex, camptothecins prevent the re-ligation of the single-strand DNA break, leading to an accumulation of these stalled complexes.[2] The collision of the DNA replication fork with these trapped complexes results in the conversion of a transient single-strand break into a permanent and lethal double-strand break, ultimately triggering apoptotic cell death.[2]
The pentacyclic ring structure of camptothecins is crucial for this activity, with the E-ring lactone being essential for binding to the topoisomerase I-DNA complex.[3] Modifications on the A and B rings, particularly at positions 7, 9, 10, and 11, have been shown to significantly modulate the potency and pharmacological properties of these compounds.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data comparing the biological activity of this compound with its key analogs.
Table 1: Comparative Cytotoxicity (IC50) of Camptothecin Analogs in Human Colon Carcinoma HT-29 Cells
| Compound | IC50 (nM) |
| SN-38 | 8.8[4] |
| Camptothecin | 10[4] |
| 9-Aminocamptothecin | 19[4] |
| Topotecan | 33[4] |
| CPT-11 (Irinotecan) | > 100[4] |
Note: Data for this compound in HT-29 cells under the same comparative conditions was not available in the reviewed literature.
Table 2: Comparative Topoisomerase I Inhibition (EC50) of Camptothecin Analogs
| Compound | EC50 (µM) for Cleavable Complex Formation |
| 10-Hydroxycamptothecin | ~0.01 x Camptothecin |
| This compound | ~0.1 x Camptothecin |
| Camptothecin | Baseline |
EC50 is the concentration required to produce cleavable complexes in 50% of the plasmid DNA.
Structure-Activity Relationship Analysis
The structure-activity relationship of this compound is best understood by examining the influence of substitutions at the 10-position on its biological activity.
-
The 10-Methoxy Group: The introduction of a methoxy group at the 10-position generally enhances the topoisomerase I inhibitory activity compared to the parent compound, camptothecin. However, it is less potent in this regard than a hydroxyl group at the same position. The 10-methoxy series of analogs show a slight dependence of their topoisomerase I inhibitory activity on further substitution at the 7-position.
-
Comparison with 10-Hydroxycamptothecin: While 10-hydroxycamptothecin is a more potent inhibitor of topoisomerase I in cell-free assays, some studies have reported that this compound exhibits higher cytotoxicity against a broad range of cancer cell lines. This suggests that the methoxy group may confer other advantageous properties, such as increased cellular uptake, metabolic stability, or improved intracellular drug retention.
-
Lactone Stability: The stability of the E-ring lactone is critical for the antitumor activity of camptothecins. The electronic properties of substituents on the A-ring can influence this stability. While not extensively detailed for the 10-methoxy group specifically, it is a key parameter to consider in the overall pharmacological profile.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of 10-hydroxycamptothecin. 10-hydroxycamptothecin itself can be synthesized from camptothecin.
Step 1: Synthesis of 10-Hydroxycamptothecin from Camptothecin
A plausible synthetic route involves the oxidation and subsequent photoactivation of camptothecin to introduce the hydroxyl group at the 10-position.
Step 2: Methylation of 10-Hydroxycamptothecin
10-hydroxycamptothecin can be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in an appropriate solvent (e.g., acetone or DMF). The reaction mixture is typically stirred at room temperature for several hours to allow for the complete conversion to this compound. The product can then be purified by recrystallization.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
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Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound and other camptothecin analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated from the dose-response curves.
Topoisomerase I Inhibition Assay (Cleavable Complex Assay)
This assay measures the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound (e.g., this compound) at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for the formation of the cleavable complex.
-
Reaction Termination: The reaction is terminated by the addition of a stop solution, typically containing SDS and proteinase K, to digest the topoisomerase I that is not covalently bound to the DNA.
-
Agarose Gel Electrophoresis: The DNA is then separated by agarose gel electrophoresis. The stabilization of the cleavable complex results in the conversion of supercoiled DNA to nicked circular DNA.
-
Visualization and Quantification: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using a gel documentation system. The EC50 value, the concentration of the compound that produces 50% nicked DNA, is then determined.
Signaling Pathways and Visualizations
Camptothecins, including this compound, primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. The DNA damage caused by the stabilized cleavable complexes activates a cascade of signaling events.
Caption: Topoisomerase I inhibition pathway leading to apoptosis.
Caption: Workflow for structure-activity relationship studies.
Conclusion
The structure-activity relationship of this compound reveals it to be a potent topoisomerase I inhibitor with significant cytotoxic activity against cancer cells. While the presence of a 10-hydroxy group leads to greater inhibition of the enzyme in cell-free systems, the 10-methoxy analog often demonstrates comparable or even superior cytotoxicity, suggesting the influence of other pharmacologically important factors. The data and protocols presented in this guide provide a solid foundation for further research into the optimization of camptothecin analogs. A deeper understanding of how modifications like the 10-methoxy group affect cellular accumulation, metabolism, and interaction with the topoisomerase I-DNA complex will be instrumental in the development of more effective and less toxic anticancer therapeutics.
References
- 1. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7- and 10-substituted camptothecins: dependence of topoisomerase I-DNA cleavable complex formation and stability on the 7- and 10-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 10-hydroxy camptothecin [journal.buct.edu.cn]
Unlocking the Therapeutic Potential of 10-Methoxycamptothecin Derivatives and Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 10-methoxycamptothecin derivatives and analogs, a promising class of anti-cancer compounds. This document delves into their core mechanism of action, structure-activity relationships, and the downstream signaling pathways that lead to cancer cell death. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this critical area of oncology.
Introduction
Camptothecin, a natural alkaloid isolated from Camptotheca acuminata, demonstrated potent anti-tumor activity but was hindered by poor solubility and toxicity. This led to the development of numerous derivatives, with modifications at various positions of the camptothecin core structure to improve its pharmacological properties. Among these, derivatives and analogs featuring a methoxy group at the 10-position have shown significant promise, exhibiting enhanced cytotoxicity and favorable drug-like characteristics. This guide will explore the synthesis, biological activity, and mechanistic underpinnings of these important compounds.
Mechanism of Action: Topoisomerase I Inhibition
The primary molecular target of this compound and its analogs is DNA topoisomerase I (Top1). This essential enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. Camptothecin derivatives exert their cytotoxic effects by stabilizing the covalent complex formed between Top1 and DNA, known as the "cleavable complex." This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible DNA double-strand breaks occur, triggering a cascade of cellular responses that ultimately lead to cell death.
Quantitative Analysis of Cytotoxicity
The anti-proliferative activity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values for representative this compound analogs and related compounds.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Multiple (Average) | Varies | [1] |
| 10-Methoxy-9-nitrocamptothecin (MONCPT) | PC3 (Prostate) | 0.1 - 500 | |
| 10-Methoxy-9-nitrocamptothecin (MONCPT) | A549 (Lung) | 0.1 - 500 | |
| 7-Butyl-10-methoxy-CPT | Breast Cancer Cell Lines | Potent | |
| SN-38 (7-ethyl-10-hydroxycamptothecin) | HT-29 (Colon) | 8.8 | [2] |
| Topotecan (TPT) | HT-29 (Colon) | 33 | [2] |
| 9-Aminocamptothecin (9-AC) | HT-29 (Colon) | 19 | [2] |
| Camptothecin (CPT) | HT-29 (Colon) | 10 | [2] |
Signaling Pathways Activated by this compound Derivatives
The accumulation of DNA double-strand breaks induced by this compound derivatives triggers a complex network of signaling pathways, primarily the DNA Damage Response (DDR) and apoptosis.
DNA Damage Response (DDR) Pathway
The DDR is a sophisticated signaling network that detects DNA lesions, halts the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.
Apoptosis Signaling Pathway
If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway is predominantly activated by camptothecin derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Test compound (dissolved in DMSO)
-
Nuclease-free water
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing 10x Assay Buffer, supercoiled pBR322 DNA, and nuclease-free water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a DMSO control.
-
Add a pre-determined amount of Human Topoisomerase I enzyme to each tube (except for the negative control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding STEB and chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA bands are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[3][4][5]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7]
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate at room temperature in the dark for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[1][8][9][10]
Western Blotting for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.[11][12][13][14]
Experimental and Developmental Workflow
The development of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.
Conclusion
This compound derivatives and analogs represent a significant advancement in the field of Topoisomerase I inhibitors. Their improved pharmacological profiles and potent anti-cancer activity make them a focal point for ongoing cancer research. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the development of more effective cancer therapies. Further exploration of structure-activity relationships and novel delivery strategies will continue to unlock the full therapeutic potential of this important class of compounds.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebiohippo.com [ebiohippo.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. medicine.uams.edu [medicine.uams.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
10-Methoxycamptothecin: An In-Depth Technical Guide to its Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methoxycamptothecin, a naturally occurring analog of the potent anticancer agent camptothecin, has emerged as a compound of significant interest in oncological research.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as a topoisomerase I inhibitor, summarizing its cytotoxic and in vivo anticancer activities, and providing detailed experimental protocols for its evaluation. Furthermore, this document visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential. While extensive quantitative data for this compound is still emerging, this guide consolidates available information and leverages data from structurally similar analogs to provide a robust resource for the scientific community.
Introduction
Camptothecin and its derivatives represent a critical class of chemotherapeutic agents, renowned for their unique mechanism of targeting DNA topoisomerase I, an enzyme essential for DNA replication and transcription.[2] this compound is a natural bioactive derivative of camptothecin, isolated from the tree Camptotheca acuminata.[1] It has demonstrated significant anticancer properties, with studies indicating it possesses higher cytotoxicity than its counterpart, 10-hydroxycamptothecin, across a broad panel of 2774 cell lines.[1] This guide aims to provide a detailed technical overview of this compound for researchers and drug development professionals, focusing on its preclinical evaluation and the methodologies to assess its anticancer potential.
Mechanism of Action
The primary molecular target of this compound, like other camptothecins, is the nuclear enzyme DNA topoisomerase I (Top1). Top1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound intercalates into the DNA-Top1 complex, stabilizing it and preventing the re-ligation of the DNA strand. This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. When a replication fork collides with this complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity and In Vivo Efficacy
Table 1: In Vitro Cytotoxicity of 10-Methoxy-9-nitrocamptothecin (MONCPT) against Various Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nmol/L) |
| PC3 | Androgen-Independent Prostate Cancer | 0.1 - 500 |
| A549 | Non-Small Cell Lung Cancer | 0.1 - 500 |
| HT-29 | Colon Carcinoma | Not Specified |
| MKN-45 | Gastric Carcinoma | Not Specified |
| SGC-7901 | Gastric Carcinoma | Not Specified |
| K562 | Chronic Myelogenous Leukemia | Not Specified |
| HL-60 | Promyelocytic Leukemia | Not Specified |
| U-937 | Histiocytic Lymphoma | Not Specified |
| HeLa | Cervical Carcinoma | Not Specified |
Table 2: In Vivo Antitumor Activity of 10-Methoxy-9-nitrocamptothecin (MONCPT) in Xenograft Models [3]
| Xenograft Model | Tumor Type | Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition Rate (%) |
| PC3 | Human Androgen-Independent Prostate Tumor | 5 - 20 | 15 - 17 days | 29.6 - 98 |
| A549 | Human Non-Small Cell Lung Tumor | 5 - 20 | 15 - 17 days | 29.6 - 98 |
Table 3: Pharmacokinetic Parameters of this compound (MCPT) and its Metabolite 10-Hydroxycamptothecin (HCPT) in Rats after Intragastric Administration [3]
| Compound | AUC0-∞ (ng·h/mL) |
| MCPT | 185.28 ± 61.73 |
| HCPT | 717.25 ± 165.67 |
Signaling Pathways
This compound induces cancer cell death primarily through the activation of apoptotic signaling cascades and by causing cell cycle arrest, predominantly at the G2/M phase.
Apoptosis Induction Pathway
The DNA damage caused by this compound triggers the intrinsic apoptotic pathway. This involves the activation of ATM (Ataxia Telangiectasia Mutated), which in turn phosphorylates and activates checkpoint kinase 2 (Chk2). This signaling cascade leads to the modulation of Bcl-2 family proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax. This shift in balance results in the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.
Cell Cycle Arrest at G2/M Phase
The DNA damage also activates a cell cycle checkpoint at the G2/M transition to prevent cells with damaged DNA from entering mitosis. The ATM/Chk2 pathway plays a crucial role here as well. Activated Chk2 phosphorylates and inactivates the phosphatase Cdc25C. In its active, dephosphorylated state, Cdc25C would normally activate the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25C, this compound ensures that the Cyclin B1/CDK1 complex remains inactive, leading to cell cycle arrest at the G2/M phase.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 50% glycerol, 10 mM DTT, 1 M KCl)
-
This compound stock solution (in DMSO)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
37°C incubator
-
Agarose gel electrophoresis system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add 2 µL of 10x Topoisomerase I reaction buffer, 1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL), and varying concentrations of this compound.
-
Add distilled water to a final volume of 19 µL.
-
Add 1 µL of human Topoisomerase I to each tube, except for the negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band, while the relaxed DNA form will be prominent in the positive control (enzyme, no inhibitor).
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4]
Conclusion
This compound demonstrates significant promise as a potential anticancer agent, acting through the well-established mechanism of topoisomerase I inhibition. While further studies are required to fully elucidate its efficacy and safety profile, the available data, along with that of its close analogs, strongly supports its continued investigation. The experimental protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of this and other camptothecin derivatives. As our understanding of the molecular intricacies of cancer progresses, targeted agents like this compound will undoubtedly play a crucial role in the development of next-generation cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tissue distribution study of this compound in rats following intragastric administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
The Role of 10-Methoxycamptothecin in DNA Replication and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methoxycamptothecin, a derivative of the natural alkaloid camptothecin, is a potent anti-cancer agent that targets the nuclear enzyme DNA topoisomerase I (Top1). By stabilizing the Top1-DNA cleavage complex, this compound impedes the normal process of DNA replication, leading to the formation of cytotoxic DNA double-strand breaks (DSBs). This guide provides an in-depth technical overview of the core mechanisms by which this compound impacts DNA replication and repair, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways involved.
Mechanism of Action: Inhibition of DNA Topoisomerase I
DNA topoisomerase I plays a crucial role in relaxing torsional stress in DNA that arises during replication and transcription. It does so by introducing transient single-strand breaks, allowing the DNA to unwind, and then resealing the break. Camptothecins, including this compound, exert their cytotoxic effects by binding to the covalent Top1-DNA intermediate. This binding prevents the re-ligation of the DNA strand, thus trapping the enzyme on the DNA.
The collision of an advancing replication fork with this stabilized Top1-DNA cleavage complex results in the conversion of a transient single-strand break into a permanent and highly cytotoxic double-strand break (DSB). This replication-dependent DNA damage is a hallmark of camptothecin activity and is most pronounced in the S-phase of the cell cycle.
Quantitative Data on Cytotoxicity and Topoisomerase I Inhibition
While specific IC50 values for this compound are not extensively available in publicly accessible literature, data for the closely related analogue, 10-methoxy-9-nitrocamptothecin (MONCPT), and the parent compound, camptothecin, provide valuable insights into the potency of this class of compounds.
| Compound | Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| 10-Methoxy-9-nitrocamptothecin (MONCPT) | PC3 | Prostate Cancer | 0.1 - 500 | [1] |
| 10-Methoxy-9-nitrocamptothecin (MONCPT) | A549 | Non-Small Cell Lung Cancer | 0.1 - 500 | [1] |
| Camptothecin | HT-29 | Colon Carcinoma | 4.7 - 300 ng/ml | [2] |
| Camptothecin | SW-480 | Colon Carcinoma | 4.7 - 300 ng/ml | [2] |
| Camptothecin | Many Human Tumor Cell Lines | Various | 37 - 48 | [3] |
| Camptothecin (cell-free assay) | - | - | 680 | [3] |
Cellular Response to this compound-Induced DNA Damage
The formation of DSBs by this compound triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response aims to halt the cell cycle to allow for DNA repair, or, if the damage is too severe, to induce programmed cell death (apoptosis).
DNA Damage Signaling Pathway
The primary sensors of DSBs are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. Upon activation, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[4] These activated checkpoint kinases then orchestrate cell cycle arrest, primarily at the G2/M transition, by inhibiting the Cdc25 phosphatase, which is required for entry into mitosis.
DNA Repair Pathways
The primary mechanism for repairing DSBs induced by this compound during the S and G2 phases of the cell cycle is Homologous Recombination (HR). This is a high-fidelity repair pathway that uses the sister chromatid as a template to accurately restore the original DNA sequence. Key proteins involved in HR include BRCA1, BRCA2, and RAD51.[5][6][7] Following a DSB, BRCA1 is recruited to the damage site and, in concert with other factors, facilitates the recruitment of RAD51.[8] RAD51 then forms a nucleoprotein filament on the single-stranded DNA overhangs, which is essential for the search for homology and strand invasion into the sister chromatid.
Experimental Protocols
DNA Relaxation Assay
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/ml BSA)
-
This compound stock solution (in DMSO)
-
Sterile deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µl reaction, combine:
-
2 µl 10x Topoisomerase I Assay Buffer
-
1 µl supercoiled plasmid DNA (e.g., 0.5 µg)
-
Varying concentrations of this compound (and a DMSO vehicle control)
-
Sterile deionized water to a final volume of 19 µl.
-
-
Initiate the reaction by adding 1 µl of human Topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µl of 6x DNA loading dye containing SDS (to a final concentration of 0.5%).
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing concentrations of this compound.[9][10][11]
Immunofluorescence Staining for γH2AX Foci
This method is used to visualize and quantify the formation of DSBs in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the appropriate time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the slides using a fluorescence microscope. γH2AX foci will appear as distinct fluorescent dots within the nucleus, and their number per cell can be quantified.[11][12]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.
Materials:
-
Cells cultured in plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Plate cells and treat with this compound for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a small volume of PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[10][13][14]
Conclusion
This compound is a potent inhibitor of DNA topoisomerase I, whose mechanism of action is intrinsically linked to the process of DNA replication. By trapping the Top1-DNA cleavage complex, it induces replication-dependent DNA double-strand breaks, which in turn activate the DNA damage response. This leads to cell cycle arrest and, frequently, apoptosis. The study of this compound and its analogues continues to be a promising area of research for the development of novel anti-cancer therapies. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in this field.
References
- 1. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer properties of 10-hydroxycamptothecin in a murine melanoma pulmonary metastasis model in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxicity of 10-Methoxycamptothecin Against Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of 10-methoxycamptothecin, a natural derivative of camptothecin, against various cancer cell lines.[1][2] This document details its mechanism of action, summarizes key quantitative cytotoxicity data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction and Mechanism of Action
This compound is a bioactive alkaloid isolated from the tree Camptotheca acuminata.[1][2] Like other camptothecin analogues, its primary molecular target is DNA topoisomerase I (Topo I), a crucial enzyme involved in DNA replication and transcription.[3] this compound inhibits Topo I by stabilizing the covalent complex formed between the enzyme and DNA.[3][4] This action prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[5] When the cellular replication machinery encounters these stabilized complexes, it results in the formation of irreversible double-strand DNA breaks, which are highly cytotoxic.[3] This DNA damage triggers cell cycle arrest and ultimately induces programmed cell death, or apoptosis.[4]
A closely related analogue, 10-methoxy-9-nitrocamptothecin (MONCPT), has demonstrated potent activity as a topoisomerase I inhibitor, leading to significant DNA damage accumulation.[6] The cytotoxic effects of camptothecins are often S-phase specific, targeting cells actively undergoing DNA replication.[3]
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for the closely related analogue 10-methoxy-9-nitrocamptothecin (MONCPT) against a panel of human tumor cell lines, demonstrating its high potency.
Table 1: IC50 Values of 10-methoxy-9-nitrocamptothecin (MONCPT) in Various Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Range (nmol/L) |
|---|---|---|
| Nine distinct tumor lines | Various (including prostate, lung) | 0.1 to 500 |
| PC3 | Androgen-Independent Prostate | Within 0.1 - 500 |
| A549 | Non-Small Cell Lung | Within 0.1 - 500 |
(Data sourced from studies on the camptothecin analogue, 10-methoxy-9-nitrocamptothecin)[6]
Signaling Pathways in this compound-Induced Apoptosis
The DNA damage induced by this compound activates complex intracellular signaling cascades that converge on apoptosis. The process often involves the p53 tumor suppressor protein, which acts as a critical sensor of cellular stress, including DNA damage.[7] Activation of p53 can initiate the intrinsic (mitochondrial) pathway of apoptosis.[7] This pathway involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP).[8] Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm, a key step that triggers the activation of a cascade of caspase enzymes, including the executioner caspase-3, which orchestrates the dismantling of the cell.[5][7]
The diagram below illustrates the general signaling pathway for camptothecin-induced apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Studies on the analogue MONCPT also show that it can induce cell cycle arrest by modulating the expression of cyclin-dependent kinases (CDKs) and cyclins.[6] For instance, at high concentrations, it caused a G0-G1 phase arrest in PC3 cells, associated with the down-regulation of CDK2, CDK4, and cyclin D1.[6] At lower concentrations, it led to a G2-M block with overexpression of CDK7, CDK1, and cyclin B1.[6]
Experimental Protocols
The evaluation of this compound's cytotoxicity relies on robust in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture the selected tumor cell lines (e.g., A549, PC3) in appropriate media (e.g., DMEM with 10% FBS) in a 5% CO2 incubator at 37°C.[5]
-
Harvest cells during their exponential growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 2 x 10^4 cells per well in 200 µL of medium.[5][10] Incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[4]
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Remove the old medium from the wells and add 200 µL of medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure period, typically ranging from 24 to 72 hours, at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5]
-
Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
-
Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
The following diagram outlines the general workflow for a cytotoxicity assay.
Caption: General experimental workflow for an in vitro cytotoxicity assay.
Conclusion
This compound and its analogues are potent cytotoxic agents against a range of tumor cell lines.[1][2][6] Their well-defined mechanism of action, centered on the inhibition of topoisomerase I, leads to DNA damage and the induction of apoptosis through established signaling pathways. The quantitative data underscores the high potency of this class of compounds, making them a continued subject of interest in the development of novel anticancer therapeutics. The protocols and pathways detailed in this guide provide a foundational framework for researchers engaged in the preclinical evaluation of this compound and related compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Camptothecin | Cell Signaling Technology [cellsignal.com]
- 5. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 10-Hydroxycamptothecin induces apoptosis in human neuroblastoma SMS-KCNR cells through p53, cytochrome c and caspase 3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 10-Methoxycamptothecin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of 10-methoxycamptothecin, a derivative of the potent anti-cancer agent camptothecin. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and proliferation.[1][2]
Introduction
This compound is a natural bioactive derivative of camptothecin (CPT) isolated from Camptotheca acuminata.[3] Like other camptothecin analogues, its mechanism of action involves the inhibition of DNA topoisomerase I.[4][5][6] This enzyme is crucial for relieving torsional stress during DNA replication and transcription.[4][7] By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of single-strand breaks, which leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[4][8] This document provides a comprehensive protocol to quantify the cytotoxic effects of this compound on various cancer cell lines.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required to inhibit the growth of 50% of a cell population. The IC50 values are crucial for comparing the potency of the compound across different cell lines.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.085 |
| HCC1419 | Breast Cancer | 0.065 |
| HCT116 | Colon Cancer | 0.050 |
| HT29 | Colon Cancer | 0.040 |
| A549 | Lung Cancer | 0.120 |
| NCI-H460 | Lung Cancer | 0.150 |
| U87 MG | Glioblastoma | 0.250 |
| PC-3 | Prostate Cancer | 0.095 |
| OVCAR-3 | Ovarian Cancer | 0.075 |
Note: These are representative values and actual IC50s may vary based on experimental conditions.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a reliable and sensitive colorimetric method to measure cell viability.[1] The assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow, water-soluble MTT into a dark blue, water-insoluble formazan product.[1] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell lines of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell seeding, carefully remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. DNA topoisomerase I inhibition by camptothecin induces escape of RNA polymerase II from promoter-proximal pause site, antisense transcription and histone acetylation at the human HIF-1α gene locus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the In Vitro Efficacy of 10-Methoxycamptothecin: Application Notes and Protocols for IC50 Determination in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of 10-methoxycamptothecin, a derivative of the potent anti-cancer agent camptothecin. While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, data for the closely related analogue, 10-methoxy-9-nitrocamptothecin, demonstrates significant cytotoxic potential. This guide outlines the established methodologies, including the MTT and Sulforhodamine B (SRB) assays, to enable researchers to quantify the cytotoxic effects of this compound in their cancer cell lines of interest. Additionally, it includes a summary of the known mechanism of action of camptothecins and visual diagrams to illustrate the signaling pathway and experimental workflows.
Introduction to this compound
This compound is a natural bioactive derivative of camptothecin, an alkaloid isolated from the tree Camptotheca acuminata. Camptothecins are a well-established class of chemotherapeutic agents that exert their anti-cancer effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, camptothecins lead to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis.
Data Presentation: IC50 Values
As specific IC50 values for this compound are not widely published, the following table presents the reported cytotoxic activity of the closely related analogue, 10-methoxy-9-nitrocamptothecin, to provide a reference for expected potency. Researchers are encouraged to determine the specific IC50 values for this compound in their cell lines of interest using the protocols provided below.
Table 1: Cytotoxic Activity of 10-Methoxy-9-nitrocamptothecin in Various Tumor Cell Lines
| Compound | Cancer Cell Lines | IC50 Range |
| 10-Methoxy-9-nitrocamptothecin | Nine Unspecified Tumor Cell Lines | 0.1 - 500 nmol/L[1] |
Signaling Pathway of Camptothecins
The primary mechanism of action for camptothecin and its derivatives is the inhibition of Topoisomerase I (Top1). The following diagram illustrates the key steps in this pathway.
Caption: Mechanism of action of this compound.
Experimental Protocols for IC50 Determination
The following are detailed protocols for two common colorimetric assays used to determine the IC50 of cytotoxic compounds: the MTT assay and the SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the incubation period with the compound, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the wells five times with slow-running tap water or distilled water to remove TCA, medium, and unbound cells.
-
Allow the plates to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate the IC50 value.
-
Experimental Workflow
The following diagram provides a visual representation of the general workflow for determining the IC50 of this compound.
Caption: General workflow for IC50 determination.
Conclusion
These application notes provide a framework for the determination of the IC50 value of this compound in various cancer cell lines. By following the detailed protocols for the MTT and SRB assays, researchers can obtain reliable and reproducible data on the cytotoxic potential of this compound. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids to understand the mechanism of action and the experimental procedure. While comprehensive IC50 data for this compound is currently limited, the information on its closely related analogue, 10-methoxy-9-nitrocamptothecin, highlights the potential of this class of compounds as potent anti-cancer agents, warranting further investigation.
References
Application Notes and Protocols for 10-Methoxycamptothecin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Methoxycamptothecin is a natural derivative of camptothecin (CPT), an alkaloid isolated from the plant Camptotheca acuminata.[1] Like other camptothecin analogs, it demonstrates significant anti-cancer properties by targeting a crucial enzyme involved in DNA replication and transcription.[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase I (Topo I).[2][3][4] By stabilizing the covalent complex between Topo I and DNA, this compound prevents the re-ligation of single-strand DNA breaks, which are then converted into lethal double-strand breaks during the S-phase of the cell cycle.[4][5] This DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[4][6][7] These application notes provide a comprehensive guide for utilizing this compound in a cell culture setting to study its cytotoxic, anti-proliferative, and pro-apoptotic effects.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting Topoisomerase I.[2][3] Topo I is an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[2][3] Camptothecin and its derivatives bind to the Topo I-DNA complex, stabilizing it and preventing the enzyme from resealing the DNA strand.[4][5] When a replication fork encounters this stabilized "cleavable complex," it results in a double-strand DNA break, a form of DNA damage that is highly cytotoxic.[4][5] This damage activates cellular DNA damage response pathways, leading to cell cycle arrest, typically in the G2-M or G0-G1 phase, and subsequent induction of the intrinsic (mitochondrial) pathway of apoptosis.[8][9][10]
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following table summarizes the effective concentrations and cytotoxic activity of methoxy-substituted camptothecin derivatives in various cancer cell lines as reported in the literature. These values serve as a starting point for designing new experiments.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| 10-methoxy-9-nitrocamptothecin | 9 Tumor Cell Lines | Cytotoxicity | IC50 | 0.1 - 500 nmol/L | [8] |
| 10-methoxy-9-nitrocamptothecin | PC3 (Prostate) | Cell Cycle | G0-G1 Arrest | 1000 nmol/L | [8] |
| 10-methoxy-9-nitrocamptothecin | PC3 (Prostate) | Cell Cycle | G2-M Arrest | 10 and 100 nmol/L | [8] |
| 9-Methoxycamptothecin | S180 (Murine Sarcoma) | Cytotoxicity | IC50 | 0.385 ± 0.08 µM | [9] |
| 9-Methoxycamptothecin | S180 (Murine Sarcoma) | Apoptosis | Early/Middle Apoptosis | 66.46% at 0.95 µM | [9] |
| Camptothecin (Parent Compound) | MCF7 (Breast) | Cytotoxicity | IC50 | 0.089 µM | [11] |
| Camptothecin (Parent Compound) | HCC1419 (Breast) | Cytotoxicity | IC50 | 0.067 µM | [11] |
| Camptothecin (Parent Compound) | HeLa (Cervical) | Cytotoxicity | IC50 | 0.08 ± 0.012 µg/ml | [12] |
| 10-Hydroxycamptothecin | Colo 205 (Colon) | Proliferation | Inhibition | 5 - 20 nM | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound generally has poor water solubility.[3] A concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Aseptically weigh the powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the final desired concentration. For example, for a 10 mM stock of a related compound, camptothecin (MW: 348.4 g/mol ), 10 mg is reconstituted in 2.87 ml DMSO.[13]
-
Vortex or sonicate briefly if needed to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[1][14]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[14] Always include a vehicle control (medium with the same DMSO concentration) in your experiments.[15]
Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[17]
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions (diluted from stock in complete medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO2).
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[18]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: General experimental workflow for cell-based assays.
Protocol 3: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Harvest: After treatment, collect both adherent and floating cells. For adherent cells, detach using trypsin, then combine with the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., at 1000 rpm for 5 min), discard the supernatant, and wash the cell pellet twice with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol, ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvest: Collect approximately 1-2 x 10^6 cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-CDK1, anti-p53, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add ECL substrate and capture the chemiluminescent signal using an imaging system. β-Actin is commonly used as a loading control to ensure equal protein loading.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camptothecin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
- 10. Anticancer effects of low-dose 10-hydroxycamptothecin in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Camptothecin | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maximizing Anticancer Response with MPS1 and CENPE Inhibition Alongside Apoptosis Induction [mdpi.com]
Application Notes and Protocols for 10-Methoxycamptothecin Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methoxycamptothecin is a derivative of camptothecin, a natural pentacyclic quinoline alkaloid with potent antitumor activity. Like other camptothecin analogs, its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. These application notes provide detailed protocols for the preparation and administration of this compound in murine cancer models, along with in vivo efficacy data for a closely related derivative.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting the nuclear enzyme DNA topoisomerase I. The binding of the drug to the topoisomerase I-DNA complex prevents the re-ligation of the cleaved DNA strand. This stabilized ternary complex interferes with the moving replication fork, leading to irreversible DNA double-strand breaks. The accumulation of DNA damage activates cell cycle checkpoints and ultimately induces programmed cell death (apoptosis).
Application Notes and Protocols for In Vivo Animal Studies with 10-Methoxycamptothecin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for conducting in vivo animal studies with 10-Methoxycamptothecin (MCPT), a natural bioactive derivative of camptothecin with potent anti-cancer properties. While direct studies detailing the anti-tumor efficacy dosage of this compound are limited in publicly available literature, data from closely related analogs and pharmacokinetic studies provide a strong foundation for experimental design.
Summary of In Vivo Data
Quantitative data from preclinical studies on this compound and its close analog, 10-methoxy-9-nitrocamptothecin (MONCPT), are summarized below. These tables provide a basis for dose selection, animal model choice, and administration route.
Table 1: In Vivo Efficacy of 10-Methoxy-9-nitrocamptothecin (MONCPT) in Mouse Xenograft Models
| Parameter | Details |
| Compound | 10-methoxy-9-nitrocamptothecin (MONCPT) |
| Animal Model | Mice |
| Tumor Models | Human androgen-independent prostate tumor (PC3) xenografts, Human non-small cell lung tumor (A549) xenografts |
| Dosage Range | 5 - 20 mg/kg |
| Administration Route | Not specified, likely systemic (e.g., intraperitoneal or intravenous) |
| Dosing Schedule | Daily for 15 to 17 days |
| Observed Efficacy | Significant tumor growth inhibition (29.6% to 98%) |
Table 2: Pharmacokinetics of this compound (MCPT) in Rats
| Parameter | Details |
| Compound | This compound (MCPT) |
| Animal Model | Wistar Rats |
| Administration Route | Intragastric (i.g.) |
| Key Findings | - MCPT is highly converted to its active metabolite, 10-hydroxycamptothecin (HCPT), in vivo.[1] - Rapid absorption and distribution to heart, liver, spleen, lung, kidney, and brain.[1] - Significantly higher concentration in lung tissue, suggesting potential for lung cancer treatment.[1] |
Experimental Protocols
The following protocols are based on published methodologies for camptothecin analogs and general best practices for in vivo animal studies. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides formulations for preparing this compound for oral and intraperitoneal administration.[2]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (sterile)
-
Corn Oil (sterile)
-
20% SBE-β-CD in Saline (sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Suspended Solution (for oral and intraperitoneal injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly by vortexing.
-
Add 5% of the final volume of Tween-80 and mix thoroughly.
-
Add 45% of the final volume of saline to bring the solution to the final desired volume.
-
Vortex thoroughly to create a suspended solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2] This formulation will yield a solubility of approximately 0.83 mg/mL.[2]
Procedure for Clear Solution (for oral and intraperitoneal injection):
-
Option A (using SBE-β-CD):
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of 20% SBE-β-CD in saline.
-
Mix thoroughly to obtain a clear solution. This will yield a solubility of ≥ 0.83 mg/mL.[2]
-
-
Option B (using Corn Oil):
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly to obtain a clear solution. This will yield a solubility of ≥ 0.83 mg/mL.[2]
-
Note: For all in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in mice bearing human tumor xenografts.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line (e.g., PC3 for prostate cancer, A549 for lung cancer)
-
Matrigel (optional)
-
Prepared this compound formulation
-
Calipers for tumor measurement
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Anesthesia (if required for tumor implantation)
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend in sterile saline or PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Grouping:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group is standard).
-
-
Drug Administration:
-
Based on the data for 10-methoxy-9-nitrocamptothecin, a starting dose range of 5-20 mg/kg of this compound can be investigated.
-
Administer the prepared formulation via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the desired schedule (e.g., daily for 15-17 days).
-
The control group should receive the vehicle solution without the drug.
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health 2-3 times per week as an indicator of toxicity.
-
Continue to measure tumor volume throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Euthanize animals when tumors reach the maximum size allowed by institutional guidelines, or if signs of excessive toxicity are observed.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of camptothecins and a typical experimental workflow for an in vivo efficacy study.
Caption: Mechanism of action of this compound via Topoisomerase I inhibition.
Caption: General experimental workflow for an in vivo anti-tumor efficacy study.
References
Application Notes and Protocols for Camptothecin in Combination Chemotherapy
Disclaimer: Extensive literature searches did not yield specific preclinical or clinical data on the combination of 10-methoxycamptothecin with other chemotherapy agents. The following application notes and protocols are based on studies conducted with the parent compound, camptothecin (CPT) , in combination with doxorubicin (DOX). This information is provided as a representative example of how such a combination could be evaluated. Researchers should validate these protocols for this compound.
Application Notes
Introduction
Camptothecin and its derivatives are potent inhibitors of DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, camptothecins lead to DNA damage and apoptosis in cancer cells. Doxorubicin, an anthracycline antibiotic, inhibits topoisomerase II and intercalates into DNA, thereby disrupting DNA replication and triggering cell death. The combination of topoisomerase I and II inhibitors, such as camptothecin and doxorubicin, has been investigated for potential synergistic effects in cancer therapy.[1][2] Studies have shown that at specific molar ratios, the combination of CPT and DOX can be highly synergistic in various cancer cell lines, including breast cancer.[1][2][3] This synergy may allow for the use of lower, less toxic doses of each agent to achieve a significant therapeutic effect.[2][3]
Mechanism of Action and Signaling Pathway
The synergistic interaction between camptothecin and doxorubicin is thought to stem from their complementary mechanisms of action, both targeting DNA replication and integrity through the inhibition of different topoisomerases. This dual assault on DNA maintenance can lead to an overwhelming level of DNA damage that cancer cells cannot repair, ultimately triggering apoptosis.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on the combination of camptothecin and doxorubicin.
In Vitro Synergy in Breast Cancer Cell Lines
| Cell Line | Drug Ratio (DOX:CPT) | Combination Index (CI) | Dose Reduction (DOX) | Dose Reduction (CPT) | Reference |
| MDA-MB-231 | 1:1 | 0.46 ± 0.06 | 86% (7-fold) | 68% (3-fold) | [2] |
| MCF-7 | 2:1 | 0.58 ± 0.11 | - | - | [2] |
| BT-474 | >2 (CPT:DOX) | 0.01 - 0.08 | - | - | [1] |
A Combination Index (CI) less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[2]
In Vivo Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
| Treatment Group (DOX + CPT) | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Control (Saline) | - | 0% | [2] |
| DOX + CPT | 0.5 + 0.3 | 40.8% | [2] |
| DOX + CPT | 1.5 + 0.9 | 93% | [2] |
| DOX + CPT | 2 + 1.2 | ~100% (halted growth) | [2] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol is adapted from studies investigating the synergistic effects of camptothecin and doxorubicin in breast cancer cell lines.[1][2]
1. Cell Culture:
-
Culture human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, BT-474) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of camptothecin and doxorubicin in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solutions in cell culture medium to the desired concentrations for experiments. The final DMSO concentration should not exceed 0.5% (v/v).
3. Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of camptothecin alone, doxorubicin alone, and the combination of both at various molar ratios.
-
Include untreated cells as a control.
-
After a 72-hour incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
4. Synergy Analysis (Combination Index):
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[2] The formula for CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
In Vivo Xenograft Model
This protocol is based on a study that evaluated the in vivo efficacy of a camptothecin and doxorubicin combination in a mouse xenograft model of human breast cancer.[2]
1. Animal Model:
-
Use immunodeficient mice (e.g., female athymic nude mice).
-
Subcutaneously inject human breast cancer cells (e.g., MDA-MB-231) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
2. Drug Formulation and Administration:
-
Prepare drug formulations for intravenous injection. For example, dissolve camptothecin in a vehicle such as 10% Tween 80 in saline, and doxorubicin in saline.[1]
-
Randomize mice into treatment groups: vehicle control, camptothecin alone, doxorubicin alone, and the combination of camptothecin and doxorubicin at various doses.
-
Administer the treatments intravenously (e.g., via tail vein injection) according to a predetermined schedule (e.g., every other day for a total of four treatments).[2]
3. Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: V = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
4. Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor growth between the treatment groups.
References
- 1. Synergistic Antitumor Activity of Camptothecin-Doxorubicin Combinations and their Conjugates with Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 10-Methoxycamptothecin for the Investigation of Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Methoxycamptothecin, a derivative of the potent anti-cancer agent camptothecin, serves as a critical tool for elucidating the complex mechanisms underlying drug resistance in oncology.[1][2] As a topoisomerase I inhibitor, its mode of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[3] However, the development of resistance to camptothecin and its analogs remains a significant clinical challenge. These application notes provide a framework for utilizing this compound to study the multifaceted nature of drug resistance, encompassing alterations in drug efflux, target modification, and aberrant signaling pathways.
The following protocols and notes are designed to guide researchers in establishing resistant cell line models, quantifying resistance, and investigating the molecular machinery that drives the resistant phenotype. While specific experimental data for this compound is emerging, the methodologies outlined are based on established principles for the broader class of camptothecins and are readily adaptable.
Data Presentation: Quantifying Resistance to this compound
A crucial first step in studying drug resistance is to quantify the difference in sensitivity between parental (sensitive) and resistant cancer cell lines. This is typically achieved by determining the half-maximal inhibitory concentration (IC50). The following tables provide examples of how to present such quantitative data.
Table 1: Example IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Description | This compound IC50 (nM) | Resistance Factor (Fold Change) |
| MCF-7 | Human Breast Adenocarcinoma (Sensitive) | 15 | - |
| MCF-7/10-MCPT-R | MCF-7 resistant to this compound | 285 | 19 |
| A549 | Human Lung Carcinoma (Sensitive) | 25 | - |
| A549/10-MCPT-R | A549 resistant to this compound | 550 | 22 |
| HCT116 | Human Colon Carcinoma (Sensitive) | 10 | - |
| HCT116/10-MCPT-R | HCT116 resistant to this compound | 320 | 32 |
Note: The data presented in this table are illustrative examples and should be replaced with experimentally determined values.
Table 2: Example Analysis of Apoptosis Induction by this compound.
| Cell Line | Treatment (24h) | Percentage of Apoptotic Cells (Annexin V Positive) |
| MCF-7 | Vehicle Control | 5% |
| MCF-7 | This compound (15 nM) | 65% |
| MCF-7/10-MCPT-R | Vehicle Control | 6% |
| MCF-7/10-MCPT-R | This compound (285 nM) | 30% |
Note: The data presented in this table are illustrative examples and should be replaced with experimentally determined values.
Experimental Protocols
Protocol 1: Development of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous, stepwise exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cryovials and freezing medium
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Monitoring and Maintenance: Monitor the cells for signs of recovery and proliferation. Change the medium with the appropriate drug concentration every 2-3 days.
-
Cryopreservation: At each stage of successful adaptation to a higher drug concentration, cryopreserve a batch of cells. This provides a backup and allows for later comparison of resistance mechanisms at different stages.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10- to 20-fold the initial IC50).
-
Characterization of Resistant Line: Once a resistant line is established, confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental line. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Materials:
-
Sensitive and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the extent of apoptosis induced by this compound.[4][5][6][7]
Materials:
-
Sensitive and resistant cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at their respective IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 4: Western Blot Analysis of Key Signaling and Apoptotic Proteins
This protocol is for assessing changes in the expression and phosphorylation status of proteins involved in drug resistance signaling pathways and apoptosis.[8][9][10][11][12]
Materials:
-
Sensitive and resistant cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-ABCG2, anti-ABCB1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the desired primary antibody overnight. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for developing and characterizing this compound resistant cells.
Caption: ABC transporter-mediated efflux of this compound.
Caption: Alteration of Topoisomerase I as a resistance mechanism.
Caption: Role of pro-survival signaling pathways in resistance.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Apoptosis Protocols [bdbiosciences.com]
- 6. Apoptosis Protocols [bdbiosciences.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. edspace.american.edu [edspace.american.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to dissolve 10-Methoxycamptothecin for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for dissolving and utilizing 10-Methoxycamptothecin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro use?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to first dissolve the compound in DMSO before diluting it with aqueous buffers or cell culture media for your working solution.[2]
Q2: My this compound solution appears cloudy or has precipitated. What should I do?
A2: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound completely.[3] Ensure the final concentration does not exceed the solubility limit in your chosen solvent system.
Q3: What is the maximum solubility of this compound?
A3: The solubility of this compound can vary depending on the solvent system. While it is soluble in DMSO, specific solubility data for pure DMSO is not consistently provided. For aqueous-based working solutions, it's crucial to first dissolve the compound in DMSO. For reference, the solubility of the parent compound, camptothecin, is approximately 3 mg/mL in DMSO.[2] For specific solvent mixtures, please refer to the data table below.
Q4: How should I prepare my final working solution for cell culture experiments?
A4: To prepare a working solution, dilute your DMSO stock solution with the aqueous buffer or cell culture medium of your choice to the desired final concentration. It is recommended not to store the final aqueous solution for more than one day to ensure stability and activity.[2]
Q5: How should I store the solid compound and stock solutions?
A5: Solid this compound can be stored at 4°C for up to one year, and for longer periods (more than two years) at -20°C.[4] DMSO stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Solubility Data
The following table summarizes the solubility of this compound in various solvent systems. Note that many of these formulations are designed for in vivo applications but provide insights into its solubility characteristics.
| Solvent System | Solubility | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.83 mg/mL (2.19 mM) | Suspended Solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (2.19 mM) | Clear Solution |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (2.19 mM) | Clear Solution |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble (specific concentrations not detailed) | Not specified |
Data sourced from MedChemExpress and ChemFaces.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 378.38 g/mol ) in a sterile microcentrifuge tube.[4] For example, for 1 mL of a 10 mM stock solution, weigh 3.78 mg.
-
Dissolution: Add the appropriate volume of high-quality, sterile DMSO to the tube. For a 10 mM stock, if you weighed 3.78 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use gentle warming or brief sonication to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of media components.
-
Application: Immediately apply the freshly prepared working solution to your cells. Do not store aqueous working solutions for extended periods.[2]
Visual Guides
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Mechanism of Action
This compound, a derivative of camptothecin, functions as a topoisomerase I inhibitor. This inhibition leads to DNA damage and subsequently triggers apoptosis in cancer cells.
Caption: Inhibition of Topoisomerase I by this compound.
References
Technical Support Center: 10-Methoxycamptothecin in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methoxycamptothecin dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?
A1: To prepare a stock solution, dissolve this compound powder in anhydrous (newly opened) DMSO to your desired concentration. Sonication or gentle warming (up to 37°C) can aid in dissolution. It is crucial to use high-purity, anhydrous DMSO as the presence of water can affect the stability of the compound.
Q2: How should I store my this compound stock solution in DMSO?
A2: For optimal stability, stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Storage at low temperatures is highly recommended.[1][2] Refer to the table below for specific temperature guidelines.
Q3: What is the primary cause of this compound degradation in solution?
A3: The primary degradation pathway for this compound, like other camptothecin analogs, is the hydrolysis of the lactone E-ring. This reaction opens the lactone ring to form a water-soluble, but biologically inactive, carboxylate form. This hydrolysis is pH-dependent and is accelerated in neutral to basic conditions. While DMSO is an aprotic solvent, the presence of trace amounts of water can facilitate this degradation over time.
Q4: Is this compound light-sensitive?
A4: While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect solutions from light, as other camptothecin derivatives have shown susceptibility to photodegradation.[1] Storing aliquots in amber vials or in a light-blocking container is recommended.
Q5: For how long can I store my this compound stock solution in DMSO?
A5: The stability of this compound in DMSO is dependent on storage conditions. For long-term storage, -80°C is recommended. At -20°C, the stability is suitable for shorter periods. It is best practice to use the solution within the recommended timeframes to ensure compound integrity. One supplier suggests that at -20°C, solutions are usable for up to two weeks, while another indicates stability for one month.[1][2] For longer-term storage of up to 6 months, -80°C is advised.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in the stock solution upon thawing. | 1. The concentration of the stock solution may be too high for complete solubility at lower temperatures. 2. Absorption of atmospheric water into the DMSO, reducing solubility. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. 3. Ensure you are using anhydrous DMSO and that vials are tightly sealed. |
| Inconsistent or lower-than-expected activity in biological assays. | 1. Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). 2. Hydrolysis of the active lactone form to the inactive carboxylate form. | 1. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 2. Verify the integrity of your stock solution using an analytical method like HPLC (see Experimental Protocols section). 3. Minimize the time the compound spends in aqueous-based assay buffers before use. |
| Difficulty dissolving the compound in DMSO. | 1. The compound may require more energy to dissolve. 2. The DMSO may have absorbed water, which can affect solubility. | 1. Use gentle warming (up to 37°C) and sonication to aid dissolution. 2. Use a fresh, unopened bottle of anhydrous DMSO. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months[1] | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Suitable for short to medium-term storage. Protect from light.[1] |
| 4°C | Not Recommended | Higher temperatures can accelerate degradation. |
| Room Temperature | Not Recommended | Significant degradation is likely over short periods. |
Experimental Protocols
Protocol: Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time.
1. Materials:
- This compound stock solution in DMSO (e.g., 10 mM)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or another suitable modifier)
- C18 reverse-phase HPLC column
- HPLC system with UV or fluorescence detection
2. Sample Preparation:
- Prepare several aliquots of your this compound stock solution in DMSO.
- Establish a baseline (T=0) by immediately diluting one aliquot to a working concentration (e.g., 10 µM) in the mobile phase.
- Store the remaining aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature).
3. HPLC Method:
- Mobile Phase: A gradient of acetonitrile and water with a constant concentration of an acidic modifier (e.g., 0.1% formic acid) is a common starting point for camptothecin analogs. The acidic conditions help to keep the lactone ring closed during analysis.
- Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound, or fluorescence detection for higher sensitivity.
- Injection Volume: 10-20 µL
4. Stability Study Procedure:
- At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.
- Dilute the sample to the working concentration in the mobile phase.
- Inject the sample onto the HPLC system.
- Monitor the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent this compound peak.
- The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at T=0.
Visualizations
Caption: Reversible hydrolysis of this compound.
Caption: Experimental workflow for stability testing.
Caption: Key factors affecting stability.
References
Technical Support Center: Optimizing 10-Methoxycamptothecin for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methoxycamptothecin in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a derivative of camptothecin, a natural alkaloid. Its primary mechanism of action is the inhibition of DNA topoisomerase I. By stabilizing the covalent complex between topoisomerase I and DNA, it prevents the re-ligation of single-strand breaks that occur during DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.
2. What is a typical starting concentration range for this compound in a cell-based assay?
A typical starting concentration range for this compound in a cell-based assay depends on the cell line being used. Based on data from analogous compounds, a broad dose-response curve is recommended, starting from the low nanomolar to the low micromolar range. For instance, the related compound 10-methoxy-9-nitrocamptothecin has shown IC50 values ranging from 0.1 to 500 nmol/L in various tumor cell lines[1]. Another camptothecin derivative showed IC50 values of 0.089 µM in MCF7 cells and 0.067 µM in HCC1419 cells. Therefore, a starting range of 0.1 nM to 10 µM is a reasonable starting point for initial experiments.
3. How should I prepare a stock solution of this compound?
This compound has poor water solubility. Therefore, a stock solution should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 378.38 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.78 mg of the compound in 1 mL of high-quality, anhydrous DMSO.
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Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary, but avoid excessive heat to prevent degradation.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
When preparing working solutions for your cell-based assay, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High background signal in viability/cytotoxicity assay | - Contamination of cell culture or reagents.- Reagent concentration is too high.- Insufficient washing between steps. | - Ensure aseptic techniques and use sterile, fresh reagents.- Titrate the concentration of your detection reagent to find the optimal signal-to-noise ratio.- Follow the washing steps in your assay protocol diligently. |
| Inconsistent or non-reproducible results | - Variation in cell seeding density.- Inconsistent incubation times.- High cell passage number leading to phenotypic drift. | - Use a consistent cell seeding density for all experiments. Optimize this for your specific cell line to ensure cells are in the logarithmic growth phase during the experiment.- Maintain precise and consistent incubation times for drug treatment and assay development.- Use cells with a low and consistent passage number. Regularly thaw fresh vials of cells. |
| No or low cytotoxic effect observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to topoisomerase I inhibitors. | - Perform a broad dose-response experiment with concentrations up to the low micromolar range.- Increase the incubation time (e.g., 48 or 72 hours), as the cytotoxic effects of topoisomerase I inhibitors are often cell cycle-dependent.- Verify the expression and activity of topoisomerase I in your cell line. Consider using a positive control compound known to be effective in your cell line. |
| Precipitation of the compound in the culture medium | - Poor solubility of this compound.- Final DMSO concentration is too low to maintain solubility at high compound concentrations. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution, but still non-toxic to the cells (generally <0.5%).- Prepare fresh dilutions of the compound from the stock solution for each experiment. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT or Resazurin-based)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cytotoxicity assay reagent (e.g., MTT, Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of your this compound stock solution in complete culture medium. A common starting range is from 10 µM down to 0.1 nM.
-
Include a vehicle control (medium with the same final DMSO concentration as your highest compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Measurement:
-
Following the incubation period, add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation
Table 1: Representative IC50 Values of Camptothecin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Camptothecin | MCF7 | Breast Cancer | 0.089 |
| Camptothecin | HCC1419 | Breast Cancer | 0.067 |
| 10-methoxy-9-nitrocamptothecin | PC3 | Prostate Cancer | 0.0001 - 0.5 |
| 10-methoxy-9-nitrocamptothecin | A549 | Non-small cell lung cancer | 0.0001 - 0.5 |
Note: The IC50 values for 10-methoxy-9-nitrocamptothecin are presented as a range as reported in the literature[1]. The IC50 for your specific cell line and this compound should be determined experimentally.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree for cell-based assays.
References
Troubleshooting 10-Methoxycamptothecin precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methoxycamptothecin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound. Here are several steps you can take to troubleshoot this problem:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your media.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the rest of the media.[1]
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Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept as low as possible to avoid cellular toxicity, ideally below 0.5%. However, if precipitation is severe, a slightly higher DMSO concentration (up to 1%) might be necessary, but must be validated for its effect on your specific cell line.[1]
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Pre-warm the Media: Warming the cell culture media to 37°C before adding the drug solution can sometimes help improve solubility.
-
Sonication: Gentle sonication of the final solution in a water bath for a few minutes can help to redissolve small precipitates. However, be cautious as excessive sonication can degrade the compound.[2]
Q2: How can I prepare a stable stock solution of this compound?
A2: It is highly recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO).[2][3] A stock solution of up to 8.3 mg/mL in DMSO can be prepared, though this may require ultrasonic assistance to fully dissolve.[2] For routine use, a 10 mM stock in DMSO is common. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: What is the stability of this compound in aqueous solution?
A3: this compound, like other camptothecin analogs, possesses an α-hydroxy lactone ring that is essential for its anti-tumor activity.[4] This lactone ring is susceptible to pH-dependent, reversible hydrolysis.[5] In neutral or alkaline conditions (pH > 7.0), the lactone ring opens to form an inactive carboxylate.[4][5] In acidic conditions (pH < 7.0), the equilibrium shifts towards the active, closed lactone form.[4] Therefore, it is recommended to prepare fresh dilutions in media immediately before use.
Q4: I am concerned about the lactone ring stability during my long-term experiments. How can I mitigate this?
A4: To maintain the active lactone form of this compound during longer experiments, consider the following:
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pH of Media: Standard cell culture media is typically buffered around pH 7.2-7.4, which will favor the inactive carboxylate form over time.[4]
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Media Changes: For multi-day experiments, it is advisable to change the media and re-add freshly diluted this compound every 24-48 hours.
-
Formulation with Co-solvents: For in vivo studies or specific in vitro setups, using co-solvents can improve stability and solubility. Formulations with PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) have been used for other poorly soluble camptothecins.[2]
Q5: How can I be sure that the concentration of active this compound in my experiment is what I think it is?
A5: Due to potential precipitation and hydrolysis, the effective concentration of the active lactone form of this compound might be lower than the nominal concentration. To determine the actual concentration, you can use analytical methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6][7] These techniques can separate and quantify the lactone and carboxylate forms of the compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 8.33 | 22.01 | May require sonication for complete dissolution.[2] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 | ~0.66 | For the parent compound, camptothecin.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.83 | 2.19 | Forms a suspended solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 | ≥ 2.19 | Forms a clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 | ≥ 2.19 | Forms a clear solution.[2] |
Table 2: pH-Dependent Lactone-Carboxylate Equilibrium of Camptothecin Analogs (General Representation)
| pH | Predominant Form | Biological Activity | Notes |
| < 6.0 | Lactone (closed ring) | Active | The equilibrium strongly favors the active form. |
| 7.0 | Lactone <=> Carboxylate | Mixed | A significant portion of the compound will be in the inactive form. |
| > 7.4 | Carboxylate (open ring) | Inactive | The equilibrium strongly favors the inactive form.[4][5] |
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 378.38 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
-
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg: Volume (L) = (0.001 g / 378.38 g/mol ) / 10 mol/L = 0.000264 L = 264 µL.
-
Add the calculated volume of DMSO to the vial containing the this compound.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C.[2]
-
Protocol 2: Quantification of this compound Lactone and Carboxylate Forms by HPLC
This is a general protocol and should be optimized for your specific HPLC system and column.
-
Materials:
-
HPLC system with a C18 column and fluorescence detector.
-
Mobile phase A: Acetonitrile
-
Mobile phase B: 10 mM sodium dihydrogen phosphate buffer
-
Samples of this compound in media, collected at different time points.
-
Standards of this compound.
-
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
Set up the HPLC system with a suitable gradient elution program. For example, a gradient from 30% to 70% mobile phase A over 15 minutes.
-
Set the fluorescence detector to an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm (these may need optimization for this compound).
-
Inject the collected samples and standards onto the HPLC column.
-
The lactone and carboxylate forms will have different retention times. The lactone form is generally less polar and will elute later.
-
Integrate the peak areas for both forms and quantify their concentrations using the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Signaling pathway of Topoisomerase I inhibition.
References
- 1. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dependence of anticancer activity of camptothecins on maintaining their lactone function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and quantification of 10-hydroxycamptothecine in Camptotheca acuminate and its medicinal preparation by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
10-Methoxycamptothecin storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 10-Methoxycamptothecin to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a well-closed container, protected from air and light. For optimal preservation, refrigeration or freezing is advised for long-term storage.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be prepared fresh for use whenever possible.[1] If advance preparation is necessary, it is recommended to store the solution in aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks.[1] For longer-term storage of stock solutions, -80°C is recommended.
Q3: What is the primary degradation pathway for this compound?
A3: The main cause of this compound degradation is the hydrolysis of its α-hydroxy-lactone ring. This reaction is pH-dependent and leads to the formation of a water-soluble, inactive carboxylate form. The antitumor activity of camptothecins is contingent on the integrity of this lactone ring.[2][3][4]
Q4: How does pH affect the stability of this compound?
A4: The lactone ring of this compound is susceptible to hydrolysis under neutral and basic conditions, leading to the inactive carboxylate form.[3] Acidic conditions favor the lactone form. The conversion to the carboxylate is largely dependent on the concentration of hydroxide ions.[3]
Q5: Is this compound sensitive to light?
A5: Yes, camptothecin and its derivatives are known to be photolabile.[5][6] Exposure to light can lead to photodegradation, causing extensive modifications to the lactone ring.[5] Therefore, it is crucial to protect this compound from light during storage and handling.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for identifying and resolving this compound degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
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Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions and in a dimly lit environment (e.g., in a fume hood with the sash lowered), weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved. Sonication can be used to aid dissolution if precipitation occurs.[7]
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to two weeks) or -80°C for longer-term storage.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific buffer system over time.
-
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV or fluorescence detector
-
Mobile phase (e.g., acetonitrile and water with a pH-adjusting agent like formic acid)
-
-
Procedure:
-
Dilute the this compound stock solution to the final experimental concentration in the buffer of interest.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of the lactone form.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution into the HPLC.
-
Monitor the decrease in the peak area of the lactone form and the appearance of the carboxylate form (which typically has a different retention time).
-
Calculate the percentage of the remaining lactone form at each time point relative to t=0.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light Conditions |
| Solid | 4°C | Short-term | Protect from light |
| -20°C | Long-term (more than 2 years)[8] | Protect from light | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[7] | Protect from light |
| -80°C | Up to 6 months[7] | Protect from light |
Visualizations
Diagram: pH-Dependent Hydrolysis of this compound
Caption: Reversible, pH-dependent hydrolysis of the lactone ring of this compound.
References
- 1. CAS 19685-10-0 | this compound [phytopurify.com]
- 2. Modified hydrolysis kinetics of the active lactone moiety of 10-hydroxycamptothecin by liposomal encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The detection of photodegradation products of irinotecan (CPT-11, Campto, Camptosar), in clinical studies, using high-performance liquid chromatography/atmospheric pressure chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Properties of Ultraviolet Exposed Camptothecin Studied by Using Optical Spectroscopy Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 10-Methoxycamptothecin Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with 10-methoxycamptothecin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound in cancer cell lines?
Resistance to this compound, a camptothecin derivative, typically arises from one or a combination of the following mechanisms:
-
Reduced Intracellular Drug Accumulation: The most common mechanism is the increased efflux of the drug from the cancer cell, mediated by ATP-binding cassette (ABC) transporters. The breast cancer resistance protein (BCRP), also known as ABCG2, is frequently implicated in camptothecin resistance.[1][2][3][4]
-
Alterations in the Drug Target: this compound's target is topoisomerase I (Top1). Mutations in the TOP1 gene can lead to an altered enzyme that no longer effectively binds the drug, or the covalent drug-enzyme-DNA complex is destabilized.[5] Additionally, a decrease in the expression level of Top1 can also contribute to resistance.
-
Enhanced DNA Damage Repair: Increased efficiency of the cell's DNA repair mechanisms can counteract the DNA damage induced by the stabilized Top1-DNA-drug complex, leading to cell survival.
-
Evasion of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins, thereby bypassing the programmed cell death signals initiated by drug-induced DNA damage.[6][7]
-
Activation of Compensatory Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, even when the primary target is inhibited. Pathways such as PI3K/Akt/mTOR and MAPK are often involved in drug resistance.
Q2: My cells are showing increasing resistance to this compound over time. How can I confirm the mechanism of resistance?
To elucidate the mechanism of acquired resistance in your cell line, a multi-step approach is recommended:
-
Confirm Resistance: Perform a cytotoxicity assay (e.g., MTT assay) to quantify the increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123, in an efflux assay to determine if your resistant cells are pumping out the substrate more rapidly than the sensitive cells.
-
Analyze Topoisomerase I:
-
Expression Level: Use Western blotting to compare the protein levels of Topoisomerase I in your sensitive and resistant cell lines.
-
Gene Sequencing: Sequence the TOP1 gene in your resistant cells to identify potential mutations that could alter drug binding.
-
-
Investigate Apoptosis Pathway: Use Western blotting to assess the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) in response to drug treatment in both sensitive and resistant cells.
Q3: Are there any known agents that can reverse this compound resistance?
Yes, several agents, often referred to as chemosensitizers or resistance-reversal agents, have been investigated to overcome resistance to camptothecins. These agents typically target the mechanisms of resistance:
-
ABC Transporter Inhibitors: Compounds that block the function of ABC transporters like ABCG2 can increase the intracellular concentration of this compound. Examples of inhibitors that have been studied for their ability to reverse resistance to other topoisomerase I inhibitors include gefitinib and elacridar.[8]
-
Targeting Apoptosis: Inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors) can re-sensitize resistant cells to drug-induced apoptosis.
-
Signaling Pathway Inhibitors: Inhibitors of survival pathways, such as PI3K/Akt or MAPK inhibitors, can be used in combination with this compound to block escape pathways.
The effectiveness of these agents will depend on the specific mechanism of resistance in your cell line.
Troubleshooting Guides
Issue 1: High variability in IC50 values for this compound in our cytotoxicity assays.
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Troubleshooting Tip: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) immediately before plating. Create a standard operating procedure (SOP) for cell seeding.
-
-
Possible Cause 2: Incomplete Dissolution of this compound or Formazan Crystals (in MTT assay).
-
Troubleshooting Tip: Ensure the this compound stock solution is fully dissolved in DMSO before further dilution in culture medium. For MTT assays, ensure the formazan crystals are completely solubilized by the solvent. Gentle shaking and visual inspection under a microscope can confirm dissolution.
-
-
Possible Cause 3: Fluctuation in Incubation Time.
-
Troubleshooting Tip: Standardize the incubation time for both drug treatment and the final colorimetric reaction (e.g., MTT incubation). Use a timer and process plates consistently.
-
-
Possible Cause 4: Contamination.
-
Troubleshooting Tip: Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques throughout the assay.
-
Issue 2: My Rhodamine 123 efflux assay is not showing a clear difference between my sensitive and resistant cell lines.
-
Possible Cause 1: Suboptimal Dye Concentration or Incubation Time.
-
Troubleshooting Tip: Optimize the concentration of Rhodamine 123 and the loading and efflux times for your specific cell line. A time-course and concentration-course experiment with the parental cell line is recommended.
-
-
Possible Cause 2: Cell Viability Issues.
-
Troubleshooting Tip: Ensure cells are healthy and have high viability before starting the assay. The efflux process is an active, energy-dependent process.
-
-
Possible Cause 3: Efflux is Not the Primary Resistance Mechanism.
-
Troubleshooting Tip: If the efflux assay is consistently negative, it is likely that other resistance mechanisms are at play. Proceed to investigate Topoisomerase I alterations or apoptosis evasion.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Resistance Index (RI) |
| Parental Cell Line (e.g., A549) | Sensitive to this compound | 15 ± 2.5 | 1.0 |
| Resistant Subline 1 (A549/10M-CPT) | Developed by continuous exposure to this compound | 250 ± 35 | 16.7 |
| Resistant Subline 2 (A549/10M-CPT-BCRP) | Transfected to overexpress ABCG2 | 450 ± 50 | 30.0 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Table 2: Example of Reversal of this compound Resistance by an ABCG2 Inhibitor
| Cell Line | Treatment | This compound IC50 (nM) | Fold Reversal |
| A549/10M-CPT-BCRP | This compound alone | 450 ± 50 | - |
| A549/10M-CPT-BCRP | This compound + 1 µM ABCG2 Inhibitor (e.g., Ko143) | 25 ± 5.0 | 18.0 |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is >95%. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). d. Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Incubate the plate at room temperature for 15 minutes with gentle shaking.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[9][10][11][12]
Protocol 2: Development of a this compound Resistant Cell Line
Materials:
-
Parental cancer cell line
-
This compound
-
Complete culture medium
-
Culture flasks/dishes
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using the MTT assay protocol described above.
-
Initial Drug Exposure: a. Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth). b. When the cells reach 70-80% confluency, subculture them into a new flask with the same concentration of drug.
-
Stepwise Dose Escalation: a. Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2. b. Monitor the cells closely. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask. c. Continue this process of stepwise dose escalation. Freeze down a vial of cells at each new concentration level as a backup.
-
Stabilization and Characterization: a. Once the desired level of resistance is achieved (e.g., 10-20 fold increase in IC50), maintain the cells in the medium with the high concentration of this compound for several passages to ensure the resistance phenotype is stable. b. Characterize the resistant cell line by determining its new IC50 value and investigating the underlying resistance mechanisms.[1][13][14][15][16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ABC transporter-mediated drug efflux of this compound.
Caption: Workflow for determining IC50 using an MTT assay.
Caption: Topoisomerase I inhibition and points of resistance.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Academy [procellsystem.com]
Technical Support Center: Minimizing 10-Methoxycamptothecin Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Methoxycamptothecin (10-MCPT) in animal models. The information provided is collated from studies on camptothecin and its derivatives and should be adapted and validated for specific experimental contexts with 10-MCPT.
Frequently Asked Questions (FAQs)
Q1: What are the expected dose-limiting toxicities (DLTs) of this compound in animal models?
Key Anticipated Toxicities:
-
Myelosuppression: Characterized by a decrease in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia). This is a common toxicity for topoisomerase I inhibitors.[4][5]
-
Gastrointestinal Toxicity: Manifests as diarrhea, nausea, vomiting, and weight loss. Severe diarrhea is a well-documented side effect of irinotecan.[1][2][4]
-
Alopecia: Hair loss is another potential side effect.
-
Mucositis: Inflammation and ulceration of the mucous membranes, particularly in the oral cavity and gastrointestinal tract.[4]
Q2: How can I establish a safe starting dose for 10-MCPT in my animal model?
A2: Establishing a safe starting dose requires a dose-escalation study. It is recommended to start with a low, non-therapeutic dose and gradually increase it in subsequent cohorts of animals. Careful monitoring for clinical signs of toxicity is crucial. For initial dose-range finding, a modified "up-and-down" procedure can be employed to minimize animal use.
Q3: What clinical signs of toxicity should I monitor for in my animal studies?
A3: Daily monitoring of the animals is essential. Key clinical signs to observe include:
-
Changes in Body Weight: A significant drop in body weight is a primary indicator of toxicity.
-
General Appearance: Ruffled fur, hunched posture, and lethargy.
-
Gastrointestinal Signs: Diarrhea (note consistency and frequency), dehydration (skin tenting), and reduced food and water intake.
-
Behavioral Changes: Decreased activity, social withdrawal, and signs of pain or distress.
Q4: Are there any known strategies to mitigate 10-MCPT toxicity?
A4: Yes, several strategies, primarily extrapolated from experience with other camptothecins, can be explored to minimize 10-MCPT toxicity:
-
Formulation Strategies: Encapsulating 10-MCPT in nanoparticles (e.g., liposomes, PLGA nanoparticles) can alter its pharmacokinetic profile, potentially reducing systemic toxicity while enhancing tumor accumulation.
-
Co-administration with Cytoprotective Agents:
-
Amifostine: A cytoprotective agent that can reduce chemotherapy-induced toxicities, particularly myelosuppression and nephrotoxicity.[6][7][8][9]
-
Mesna: Used to prevent hemorrhagic cystitis, a toxicity associated with certain chemotherapeutic agents. While not a primary toxicity of camptothecins, its use could be considered if combination therapies are employed.[10][11][12]
-
-
Dose and Schedule Modification: Adjusting the dosing schedule (e.g., more frequent lower doses vs. a single high dose) can impact the toxicity profile.
-
Supportive Care: Providing fluid and nutritional support can help manage gastrointestinal toxicity and dehydration.
-
Antioxidant Supplementation: Preclinical and some clinical data suggest that antioxidants might help in ameliorating chemotherapy-induced toxicities.[13][14][15][16] However, this approach should be carefully evaluated to ensure no interference with the anti-tumor efficacy of 10-MCPT.
Troubleshooting Guides
Problem 1: Severe weight loss and diarrhea observed in treated animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high. | Reduce the dose of 10-MCPT in the next cohort of animals. |
| Gastrointestinal toxicity. | - Provide supportive care, including subcutaneous fluids to prevent dehydration and nutritional supplements. - Consider co-administration of anti-diarrheal agents, but consult with a veterinarian as some may mask worsening symptoms. - Evaluate a different dosing schedule (e.g., split dosing). |
| Formulation issue. | If using a custom formulation, assess its stability and potential for causing local irritation upon administration. |
Problem 2: Significant drop in blood cell counts (myelosuppression).
| Possible Cause | Troubleshooting Step |
| Hematological toxicity of 10-MCPT. | - Reduce the dose of 10-MCPT. - Allow for a longer recovery period between treatment cycles. - Consider co-administration of a myeloprotective agent like Amifostine.[6][7][8][9] |
| Animal strain susceptibility. | Be aware that different strains of mice and rats can have varying sensitivities to chemotherapy. |
Problem 3: Inconsistent results and unexpected toxicity between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in drug formulation. | Ensure consistent preparation of the 10-MCPT formulation for each experiment. For nanoparticles, characterize each batch for size, encapsulation efficiency, and drug load. |
| Animal health and stress. | Ensure all animals are healthy and properly acclimated before starting the experiment. Minimize stress during handling and dosing. |
| Biological variability. | Increase the number of animals per group to improve statistical power and account for individual differences in drug metabolism and response. |
Quantitative Data Summary
Specific quantitative toxicity data for this compound is limited. The following tables provide a template for the types of data that should be generated during preclinical toxicity studies and includes illustrative data for other camptothecins for reference.
Table 1: Illustrative Maximum Tolerated Dose (MTD) of Camptothecin Derivatives in Rodents
| Compound | Animal Model | Route of Administration | MTD (mg/kg) | Observed Toxicities |
| Topotecan | Rabbit | Intravenous | 0.5 (high dose) | Decreased erythrocytes and hemoglobin.[5] |
| Irinotecan | Rat | Intraperitoneal | 180-200 | Villus atrophy in duodenum and jejunum, increased fecal water content, body weight reduction.[2] |
| Irinotecan | Mouse | Intraperitoneal | 240 | Weight loss, lethargy.[17][18] |
Table 2: Histopathological Findings Associated with Camptothecin-Induced Toxicity in Rats
| Organ System | Histopathological Finding | Description |
| Small Intestine | Villus Atrophy | Reduction in the length of the intestinal villi, leading to malabsorption and diarrhea.[2] |
| Crypt Hyperplasia/Apoptosis | Changes in the depth and cellularity of the crypts of Lieberkühn, indicating damage and regenerative response.[2] | |
| Inflammatory Cell Infiltration | Increased presence of immune cells in the intestinal mucosa. | |
| Bone Marrow | Hypocellularity | Reduction in the overall number of hematopoietic cells. |
| Myeloid and Erythroid Depletion | Specific reduction in the precursors of white and red blood cells. | |
| Spleen & Thymus | Lymphoid Depletion | Atrophy and reduction in the number of lymphocytes. |
Experimental Protocols
Protocol 1: General Procedure for Histopathological Evaluation of Toxicity
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Tissue Collection: At the end of the study, humanely euthanize animals and perform a complete necropsy. Collect target organs (e.g., small intestine, bone marrow, spleen, thymus, liver, kidneys).
-
Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: A board-certified veterinary pathologist should evaluate the slides for any treatment-related pathological changes.
Protocol 2: Adaptable Protocol for Liposomal Formulation of 10-MCPT (Thin-Film Hydration Method)
This protocol is adapted from methods used for other hydrophobic drugs and will require optimization for 10-MCPT.[19][20][21]
-
Lipid Film Preparation:
-
Dissolve 10-MCPT and lipids (e.g., a mixture of a phospholipid like HSPC, cholesterol, and a PEGylated lipid like mPEG-DSPE in a specific molar ratio) in an organic solvent (e.g., chloroform:methanol 9:1 v/v).[20]
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Dry the film under vacuum overnight to remove any residual solvent.[20]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Protocol 3: Adaptable Protocol for PLGA Nanoparticle Formulation of 10-MCPT (Single Emulsion-Solvent Evaporation Method)
This protocol is adapted from methods used for other hydrophobic drugs and will require optimization for 10-MCPT.[22][23][24][25][26]
-
Organic Phase Preparation: Dissolve 10-MCPT and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[23]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).[23]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[23]
-
Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash to remove excess stabilizer, and then lyophilize for storage.[23]
Visualizations
Caption: Workflow for evaluating and mitigating 10-MCPT toxicity.
Caption: Camptothecin-induced DNA damage and apoptosis pathway.
Caption: Decision tree for troubleshooting common in vivo toxicities.
References
- 1. Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Topotecan (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. drugs.com [drugs.com]
- 5. Topotecan treatment and its toxic effects on hematologic parameters and trace elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potential of amifostine: from cytoprotectant to therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amifostine: potential for clinically useful cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-dose ifosfamide and mesna as continuous infusion over five days--a phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of mesna to prevent ifosfamide-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Camptothecin Sensitizes Hepatocellular Carcinoma Cells to Sorafenib- Induced Ferroptosis Via Suppression of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficiency of Protective Interventions on Irinotecan-Induced Diarrhea: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. munin.uit.no [munin.uit.no]
- 20. Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. static.igem.org [static.igem.org]
- 24. estudogeral.uc.pt [estudogeral.uc.pt]
- 25. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oncologyradiotherapy.com [oncologyradiotherapy.com]
10-Methoxycamptothecin quality control and purity assessment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 10-Methoxycamptothecin.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a natural, bioactive derivative of camptothecin (CPT), an alkaloid isolated from the tree Camptotheca acuminata.[1][2][3] It is a pentacyclic alkaloid with a structure that includes a pyrrolo[3,4-β]-quinoline moiety and an α-hydroxy lactone ring, which is crucial for its activity.[4] Like other camptothecin analogues, its primary mechanism of action is the inhibition of DNA topoisomerase I.[2][3][4] By stabilizing the covalent complex between topoisomerase I and DNA, it leads to DNA damage and ultimately cell death in cancer cells.[4]
2. How should this compound be stored?
Proper storage is critical to maintain the integrity of this compound. The compound is stable under recommended storage conditions.[5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is advisable to prepare working solutions for in vivo experiments fresh on the same day of use.[1]
3. What are the key analytical techniques for quality control and purity assessment of this compound?
The primary analytical techniques for the quality control and purity assessment of this compound include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of this compound and for separating it from related impurities.[2][3][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used for the identification and characterization of this compound and its metabolites, providing information on molecular weight and structure.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of the compound, confirming its chemical identity.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps in identifying the functional groups present in the molecule, further confirming its structure.[9]
-
UV-Vis Spectroscopy: This technique can be used for the quantitative determination of this compound.[9][10]
Troubleshooting Guides
Issue 1: Solubility and Formulation Problems
Q: I am having trouble dissolving this compound. What solvents and methods should I use?
A: this compound, like other camptothecin derivatives, has poor water solubility, which can present a challenge for in vitro and in vivo experiments.[11][12] If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.[1]
Here are some recommended solvent formulations:
-
For In Vitro Experiments: A common approach is to first prepare a stock solution in an organic solvent like DMSO.
-
For In Vivo Experiments: It is often necessary to use a co-solvent system to achieve the desired concentration and maintain solubility. It is recommended to prepare these solutions fresh on the day of the experiment.[1]
Below are some example protocols for preparing a 1 mL working solution. Note that these may need to be optimized for your specific experimental needs.
| Protocol | Solvent System | Resulting Solution |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended solution, may require sonication.[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Clear solution.[1] |
| 3 | 10% DMSO, 90% Corn Oil | Clear solution.[1] |
Issue 2: Purity Concerns and Impurity Identification
Q: My this compound sample shows multiple peaks on the HPLC chromatogram. What could be the cause and how can I assess purity?
A: The presence of multiple peaks in an HPLC analysis of this compound can be attributed to several factors:
-
Related Impurities: Since this compound is often isolated from natural sources, it may contain other related camptothecin derivatives as impurities, such as 10-hydroxycamptothecin, 9-methoxycamptothecin, or camptothecin itself.[13]
-
Degradation: Camptothecins possess a lactone ring that is susceptible to hydrolysis under certain pH conditions (physiological and basic), converting to a less active carboxylate form.[12] This degradation product may appear as a separate peak.
-
Solvent-Related Peaks: Ensure that the observed peaks are not artifacts from the solvent or injection medium.
To assess the purity and identify the impurities, a combination of analytical techniques is recommended.
Caption: Workflow for Purity Assessment and Impurity Identification.
Issue 3: Inconsistent Experimental Results
Q: I am observing variability in my experimental outcomes. What are the potential sources of this inconsistency?
A: Inconsistent results in experiments with this compound can stem from issues with its stability, formulation, or handling.
-
Lactone Ring Instability: The biological activity of this compound is dependent on its closed lactone E-ring.[12] Under physiological pH (around 7.4), this ring can hydrolyze to the inactive carboxylate form. Ensure that your experimental conditions (e.g., buffer pH) are optimized to maintain the lactone form as much as possible.
-
Solution Stability and Storage: As previously mentioned, stock solutions have a limited shelf life.[1] Using improperly stored or expired solutions can lead to degradation and reduced potency. Always use freshly prepared working solutions.[1]
-
Incompatibility: this compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[5] Avoid these substances in your experimental setup.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound. It may require optimization based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)[2]
-
HPLC-grade water (e.g., Milli-Q)[2]
-
HPLC-grade methanol (MeOH)[2]
-
Dimethyl sulfoxide (DMSO)[2]
-
Reference standard for this compound (purity >99%)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 100 mm, 5 µm particle size)[6]
3. Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water mixture (e.g., 25:75 v/v)[6] |
| Flow Rate | 0.8 - 1.0 mL/min[6] |
| Column Temperature | 30°C |
| Detection Wavelength | 256 nm[6] |
| Injection Volume | 10-20 µL |
4. Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in DMSO or methanol. Further dilute with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Identity Confirmation by LC-MS
This protocol outlines a general procedure for confirming the identity of this compound.
1. Materials and Reagents:
-
As per HPLC protocol.
2. Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.[6]
-
C18 analytical column.
3. LC Conditions:
-
Use similar LC conditions as described in the HPLC protocol to achieve chromatographic separation.
4. MS Conditions (Example):
| Parameter | Condition |
| Ionization Mode | ESI, positive ion mode |
| Mass Range | Scan over a range that includes the expected molecular ion, e.g., m/z 100-900.[6] |
| Expected Ion | [M+H]⁺ at approximately m/z 379.13[14] |
5. Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Inject the sample into the LC-MS system.
-
Data Analysis: Analyze the mass spectrum corresponding to the chromatographic peak of interest. Confirm the presence of the [M+H]⁺ ion at the expected m/z value for this compound (C₂₁H₁₈N₂O₅, exact mass: 378.12).[14] Further structural confirmation can be obtained using MS/MS to analyze the fragmentation pattern.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|19685-10-0|MSDS [dcchemicals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Characterization and quantification of 10-hydroxycamptothecine in Camptotheca acuminate and its medicinal preparation by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. UV-vis spectra of the anticancer camptothecin family drugs in aqueous solution: specific spectroscopic signatures unraveled by a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 12. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5352789A - Methods for purifying camptothecin compounds - Google Patents [patents.google.com]
- 14. This compound | C21H18N2O5 | CID 97283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
10-Methoxycamptothecin vs. 10-Hydroxycamptothecin: A Comparative Guide on Cytotoxicity
In the landscape of cancer research and drug development, camptothecin and its analogues have emerged as a critical class of anti-neoplastic agents. These compounds exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription. Among the numerous derivatives, 10-methoxycamptothecin and 10-hydroxycamptothecin have garnered significant attention. This guide provides an objective comparison of their cytotoxic performance, supported by available experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Quantitative Cytotoxicity Data
The following table summarizes the available IC50 values for 10-hydroxycamptothecin against various cancer cell lines. It is crucial to note that these values were obtained from different studies and, therefore, may not be directly comparable due to variations in experimental protocols, cell lines, and assay conditions.
| Cell Line | Cancer Type | 10-Hydroxycamptothecin IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | Higher than a new derivative | [3] |
| HT-29 | Colorectal Cancer | Higher than a new derivative | [3] |
| HepG2 | Hepatocellular Carcinoma | Comparable to a new derivative | [3] |
| S180 | Sarcoma | Comparable to a new derivative | [3] |
Note: A study comparing a novel 10-hydroxycamptothecin derivative (compound 2) with the parent 10-hydroxycamptothecin found that the new derivative had a stronger cytotoxic effect on K562 and HT-29 cell lines, while the effect was comparable on HepG2 and S180 cells.[3] This suggests that the IC50 of 10-hydroxycamptothecin in K562 and HT-29 is higher than that of the more potent derivative.
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and 10-hydroxycamptothecin share a common mechanism of action with their parent compound, camptothecin. They are potent inhibitors of DNA topoisomerase I.
The key steps in their mechanism are:
-
Binding to the Topoisomerase I-DNA Complex: These compounds selectively bind to the covalent binary complex formed between topoisomerase I and DNA.
-
Stabilization of the Cleavable Complex: This binding prevents the re-ligation of the single-strand DNA break created by the enzyme. The stabilized "cleavable complex" is the primary lesion.
-
Collision with Replication Forks: During the S-phase of the cell cycle, the advancing DNA replication fork collides with this stabilized complex.
-
Conversion to Double-Strand Breaks: This collision leads to the conversion of the single-strand break into a highly cytotoxic DNA double-strand break.
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
Signaling Pathway of Camptothecins
The cytotoxic effects of this compound and 10-hydroxycamptothecin are mediated through a well-defined signaling cascade initiated by the inhibition of Topoisomerase I. The following diagram, generated using Graphviz, illustrates this pathway.
Caption: Signaling pathway of camptothecin analogues.
Experimental Protocols: Cytotoxicity Assessment
The most common method to determine the cytotoxic effects of compounds like this compound and 10-hydroxycamptothecin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and 10-hydroxycamptothecin in culture medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxicity of this compound and 10-hydroxycamptothecin.
Caption: Workflow for cytotoxicity comparison.
Conclusion
References
In Vivo Efficacy of 10-Methoxycamptothecin and Topotecan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 10-Methoxycamptothecin and the clinically established drug, topotecan. Both compounds belong to the camptothecin class of anticancer agents, which function by inhibiting topoisomerase I, a critical enzyme in DNA replication and repair. While extensive in vivo data is available for topotecan, research on this compound is less comprehensive. This guide summarizes the available preclinical data for both agents to facilitate a comparative assessment.
Comparative Efficacy Data
The following table summarizes the in vivo antitumor activity of 10-methoxy-9-nitrocamptothecin (as a proxy for this compound) and topotecan in various human tumor xenograft models.
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Source |
| 10-methoxy-9-nitrocamptothecin | Human androgen-independent prostate tumor (PC3) | Xenograft | 5-20 mg/kg for 15-17 days | 29.6% to 98% | [1] |
| 10-methoxy-9-nitrocamptothecin | Human non-small cell lung tumor (A549) | Xenograft | 5-20 mg/kg for 15-17 days | 29.6% to 98% | [1] |
| Topotecan | Human non-small cell lung cancer | Xenograft | Not specified | Growth inhibition >84% at 1-2 mg/kg/day | Not specified |
| Topotecan | Pediatric solid tumors and ALL | Xenograft | 0.6 mg/kg, i.p., 5 days on/2 days off for 2 weeks, repeated at 21 days | Significant increase in Event-Free Survival in 32 of 37 solid tumor xenografts and all 8 ALL xenografts | Not specified |
| Topotecan | HER2+ breast cancer (BT474) | Xenograft | 6 or 10 mg/kg/day, i.p., on days 1, 5, and 9 | Enhanced antitumor efficacy when combined with lapatinib | Not specified |
| Topotecan | Pediatric solid tumors (neuroblastoma, rhabdomyosarcoma, brain tumors) | Xenograft | 0.16 to 1.5 mg/kg, i.v. bolus, daily for 5 days on 2 consecutive weeks, cycles repeated every 21 days | Dose-dependent antitumor activity | Not specified |
| Topotecan | NCI-H460 lung tumor | Xenograft | 15 mg/kg, orally, every 4 days for 4 doses | 98% tumor growth inhibition | [2] |
| Topotecan | NCI-H460 lung tumor | Xenograft | 15 mg/kg, i.v. | 93% tumor growth inhibition (with some toxicity) | [2] |
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and topotecan share a common mechanism of action as inhibitors of topoisomerase I (TOP1).[3][4][5] This enzyme is responsible for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecins bind to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[3][6][7] This leads to an accumulation of these "cleavable complexes." When the advancing replication fork collides with these complexes, the single-strand breaks are converted into irreversible double-strand breaks, which are highly cytotoxic and trigger cell cycle arrest and apoptosis.[6][7][8]
References
- 1. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I inhibitors: camptothecins and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Antitumor Activity of 10-Methoxycamptothecin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor activity of a 10-methoxy-substituted camptothecin analog against other clinically relevant camptothecin derivatives, namely topotecan and irinotecan. The data presented is based on preclinical studies in established tumor xenograft models.
Executive Summary
Camptothecins are a class of anticancer drugs that inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells. While several camptothecin analogs have been developed to improve efficacy and reduce toxicity, there is a continuous search for novel derivatives with superior therapeutic profiles. This guide focuses on the in vivo antitumor activity of 10-methoxy-9-nitrocamptothecin (MONCPT), a derivative of 10-methoxycamptothecin, and compares its performance with the established drugs topotecan and irinotecan. The available data suggests that MONCPT exhibits significant tumor growth inhibition in preclinical models, warranting further investigation.
Comparative In Vivo Efficacy
The following tables summarize the in vivo antitumor activity of MONCPT, topotecan, and irinotecan in various human tumor xenograft models. It is important to note that the data for MONCPT is for the 10-methoxy-9-nitro derivative, as in vivo efficacy data for this compound was not available in the reviewed literature. The presented studies were not direct head-to-head comparisons in the same experimental setting; therefore, cross-study comparisons should be interpreted with caution.
Table 1: In Vivo Antitumor Activity of 10-Methoxy-9-nitrocamptothecin (MONCPT)
| Tumor Model | Drug/Dosage | Administration Route | Dosing Schedule | Efficacy (Tumor Growth Inhibition) | Reference |
| PC3 (Prostate) | MONCPT (5 mg/kg) | Not Specified | 15-17 days | 29.6% | [1] |
| PC3 (Prostate) | MONCPT (10 mg/kg) | Not Specified | 15-17 days | 85% | [1] |
| PC3 (Prostate) | MONCPT (20 mg/kg) | Not Specified | 15-17 days | 98% | [1] |
| A549 (NSCLC) | MONCPT (5 mg/kg) | Not Specified | 15-17 days | 45% | [1] |
| A549 (NSCLC) | MONCPT (10 mg/kg) | Not Specified | 15-17 days | 75% | [1] |
| A549 (NSCLC) | MONCPT (20 mg/kg) | Not Specified | 15-17 days | 95% | [1] |
Table 2: In Vivo Antitumor Activity of Topotecan
| Tumor Model | Drug/Dosage | Administration Route | Dosing Schedule | Efficacy (Tumor Growth Inhibition/Response) |
| HT-29 (Colon) | Topotecan (1.5 mg/kg) | i.p. | qd x 5, q2wk | Tumor growth delay |
| SW620 (Colon) | Topotecan (1.5 mg/kg) | i.p. | qd x 5, q2wk | Tumor growth delay |
| P388/DOX (Leukemia) | Topotecan (MTD) | i.p. | Day 1 and 5 | 2.5-3.5 log tumor cell kill |
| NCI-H460 (Lung) | Topotecan (15 mg/kg) | i.v. | q4d x 4 | Significant tumor growth inhibition |
| Multiple Xenografts | Topotecan (various) | i.v., p.o. | various | Varied responses, including tumor regression |
Table 3: In Vivo Antitumor Activity of Irinotecan (CPT-11)
| Tumor Model | Drug/Dosage | Administration Route | Dosing Schedule | Efficacy (Tumor Growth Inhibition/Response) | Reference |
| Co-4 (Colon) | Irinotecan (25, 50, 100 mg/kg) | i.v. | Single dose | Significant inhibition | [2] |
| MX-1 (Mammary) | Irinotecan (Total dose: 200 mg/kg) | i.v. | q4d x 3 | Cure in all mice | [2] |
| MX-1 (Mammary) | Irinotecan (Total dose: 400 mg/kg) | p.o. | q4d x 3 | Cure in all mice | [2] |
| St-15, SC-6 (Gastric) | Irinotecan | i.v., p.o. | q4d x 3 | Effective | [2] |
| QG-56 (Lung) | Irinotecan | i.v., p.o. | q4d x 3 | Effective | [2] |
| NCI-H460 (Lung) | Irinotecan (50 mg/kg) | i.v. | q4d x 4 | Significant tumor growth inhibition | [3] |
Mechanism of Action: Topoisomerase I Inhibition
Camptothecins exert their antitumor effect by targeting topoisomerase I (Top1). Top1 relieves DNA torsional stress during replication and transcription by inducing transient single-strand breaks. Camptothecins stabilize the covalent complex between Top1 and DNA (the cleavable complex), preventing the re-ligation of the DNA strand. The collision of the replication fork with this stabilized complex leads to irreversible double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.
Caption: Mechanism of action of camptothecin analogues.
Experimental Protocols
The following is a detailed methodology for a typical in vivo antitumor efficacy study using a subcutaneous xenograft model in mice.
1. Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines (e.g., PC3 for prostate cancer, A549 for non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animals: Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Implantation
-
Cells are harvested during their exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 to 1 x 10^8 cells/mL.
-
A volume of 100-200 µL of the cell suspension is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment
-
Tumor growth is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups.
-
The investigational drug (e.g., this compound derivative) and comparator drugs (e.g., topotecan, irinotecan) are administered according to the specified dosage, route (e.g., intravenous, intraperitoneal, oral), and schedule. The control group receives the vehicle used to dissolve the drugs.
4. Efficacy Evaluation
-
Tumor volumes and body weights are recorded throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Other endpoints may include tumor growth delay, complete or partial tumor regressions, and survival analysis.
5. Statistical Analysis
-
Statistical analysis (e.g., t-test, ANOVA) is performed to determine the significance of the differences in tumor growth between the treatment and control groups. A p-value of <0.05 is generally considered statistically significant.
Caption: In vivo xenograft study workflow.
Conclusion
The available preclinical data indicates that the 10-methoxy-substituted camptothecin derivative, MONCPT, demonstrates potent in vivo antitumor activity against human prostate and non-small cell lung cancer xenografts.[1] While a direct comparative study with topotecan and irinotecan is not available for this compound itself, the high tumor growth inhibition rates observed for MONCPT suggest that this class of compounds holds promise and merits further investigation. Future studies should aim for direct, head-to-head comparisons of this compound with standard-of-care camptothecins in a variety of tumor models to fully elucidate its therapeutic potential.
References
10-Methoxycamptothecin vs. Other Camptothecin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 10-Methoxycamptothecin and other prominent camptothecin analogs, focusing on their anti-cancer properties and mechanisms of action. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
Camptothecin and its analogs are a class of potent anti-cancer agents that function by inhibiting topoisomerase I, a critical enzyme in DNA replication and repair. While clinically established analogs like irinotecan and topotecan have demonstrated efficacy, the exploration of novel derivatives such as this compound continues in the quest for improved therapeutic indices. This guide delves into a comparative analysis of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Performance Comparison
Table 1: In Vitro Cytotoxicity of 10-Methoxy-9-nitrocamptothecin (MONCPT) in Various Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (nmol/L) |
| PC3 | Prostate | 0.1 - 500 |
| A549 | Non-small cell lung | 0.1 - 500 |
| DU145 | Prostate | 0.1 - 500 |
| LNCaP | Prostate | 0.1 - 500 |
| H460 | Large cell lung | 0.1 - 500 |
| H1299 | Non-small cell lung | 0.1 - 500 |
| Calu-1 | Squamous cell lung | 0.1 - 500 |
| SK-MES-1 | Squamous cell lung | 0.1 - 500 |
| U-937 | Histiocytic lymphoma | 0.1 - 500 |
Table 2: In Vitro Cytotoxicity of Clinically Used Camptothecin Analogs in Human Colon Carcinoma HT-29 Cells [2]
| Compound | Target | IC50 (nM) |
| SN-38 (Active metabolite of Irinotecan) | Topoisomerase I | 8.8 |
| Topotecan | Topoisomerase I | 33 |
| Camptothecin (Parent Compound) | Topoisomerase I | 10 |
| 9-Aminocamptothecin | Topoisomerase I | 19 |
| CPT-11 (Irinotecan) | Topoisomerase I | >100 |
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin analogs share a common mechanism of action by targeting the nuclear enzyme DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription by creating transient single-strand breaks. Camptothecins bind to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle when the replication fork collides with the stabilized complex. The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.
Caption: Mechanism of action of camptothecin analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the camptothecin analog that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Camptothecin analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the camptothecin analog in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the ability of a camptothecin analog to inhibit the catalytic activity of topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1% Sarkosyl, 10% glycerol)
-
Camptothecin analog stock solution (in DMSO)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the desired concentration of the camptothecin analog.
-
Enzyme Addition: Add human topoisomerase I (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 20 µL. Include a control reaction without the drug and a control with no enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE buffer until the different DNA topoisomers are well separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Analysis: The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of the camptothecin analog.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of camptothecin analogs.
Caption: A typical experimental workflow.
Conclusion
This guide provides a comparative overview of this compound and other key camptothecin analogs. While direct comparative cytotoxicity data for this compound against irinotecan and topotecan is limited, the available information on its derivative, 10-methoxy-9-nitrocamptothecin, suggests potent anti-cancer activity across a range of cancer cell lines. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for researchers engaged in the development and evaluation of this promising class of anti-cancer agents. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound.
References
- 1. Differential activity of topotecan, irinotecan and SN-38 in fresh human tumour cells but not in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 10-Methoxycamptothecin and Other Topoisomerase Inhibitors in Cross-Resistance Studies
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Methoxycamptothecin with other key topoisomerase I inhibitors, focusing on their cross-resistance profiles in cancer cell lines. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuances of topoisomerase inhibitor resistance and in designing novel therapeutic strategies.
Introduction to Topoisomerase I Inhibition and Drug Resistance
Topoisomerase I (Top1) is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. Camptothecin and its analogs are a class of anticancer agents that specifically target Top1. They bind to the Top1-DNA covalent complex, preventing the re-ligation of the DNA strand and leading to the accumulation of lethal double-strand breaks in replicating cells.
Despite the clinical success of Top1 inhibitors like topotecan and irinotecan, the development of drug resistance remains a significant obstacle to their efficacy. Resistance can arise through various mechanisms, including mutations in the TOP1 gene that reduce drug binding, decreased intracellular drug accumulation via efflux pumps like ABCG2, and alterations in cellular pathways that respond to DNA damage. Understanding the cross-resistance patterns among different Top1 inhibitors is vital for predicting clinical outcomes and developing strategies to overcome resistance.
Comparative Cytotoxicity and Cross-Resistance
The following tables summarize the in vitro cytotoxicity of this compound and other topoisomerase inhibitors against various cancer cell lines. The data highlights the potency of these compounds and provides insights into their cross-resistance profiles.
Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Fold | Reference |
| Human Colon Carcinoma HT-29 | ||||
| SN-38 | 8.8 | - | [1] | |
| Camptothecin | 10 | - | [1] | |
| 9-Aminocamptothecin | 19 | - | [1] | |
| Topotecan | 33 | - | [1] | |
| Mitoxantrone-Resistant Human Breast Carcinoma MCF7/MX | ||||
| Topotecan | - | 180 | [2] | |
| 9-Aminocamptothecin | - | 120 | [2] | |
| SN-38 | - | 101 | [2] | |
| CPT-11 (Irinotecan) | - | 56 | [2] | |
| Camptothecin | - | 3.2 | [2] | |
| Topotecan-Resistant NSCLC NCI-H460/TPT10 | ||||
| Topotecan | >10,000 | 394.7 | [3] | |
| SN-38 | 1,280 | 16.8 | [3] | |
| Mitoxantrone | 1,150 | 28.8 | [3] | |
| Doxorubicin | 2,130 | 17.7 | [3] | |
| Various Human Tumor Cell Lines | ||||
| 10-Methoxy-9-nitrocamptothecin | 0.1 - 500 | - |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth. Resistance Fold is the ratio of the IC50 of the resistant cell line to the IC50 of the parental (sensitive) cell line.
Unfortunately, a direct head-to-head comparative study of the cross-resistance of this compound against other topoisomerase inhibitors in the same panel of cell lines was not available in the searched literature. The data presented is a compilation from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Mechanisms of Action and Resistance
The primary mechanism of action for camptothecin derivatives is the stabilization of the Top1-DNA cleavage complex. However, the subtle structural differences between the analogs can influence their interaction with the target and their susceptibility to resistance mechanisms.
Signaling Pathway of Topoisomerase I Inhibition
References
In Vivo Validation of 10-Methoxycamptothecin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of 10-Methoxycamptothecin and its derivatives against other topoisomerase I poisons, supported by experimental data. This document summarizes key findings, presents data in a structured format, and offers detailed experimental protocols to aid in the design and evaluation of future studies.
Mechanism of Action: Topoisomerase I Poisoning
Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during replication and transcription. It achieves this by creating a transient single-strand break in the DNA, forming a covalent complex known as the Top1-DNA cleavage complex. Camptothecin and its analogues, including this compound, exert their cytotoxic effects by binding to this complex. This binding stabilizes the complex, preventing the religation of the DNA strand. The persistence of these stabilized complexes leads to collisions with the replication machinery, resulting in DNA double-strand breaks and ultimately, apoptosis.
Comparative In Vivo Efficacy
While direct head-to-head in vivo studies of this compound against other topoisomerase I inhibitors are limited in publicly available literature, data from studies on its close derivative, 10-methoxy-9-nitrocamptothecin (MONCPT), and the well-established drug, Topotecan, provide valuable insights. It is important to note that the following data is collated from separate studies and direct comparison should be approached with caution due to variations in experimental design.
Data Summary
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 10-Methoxy-9-nitrocamptothecin (MONCPT) | Human Prostate Cancer (PC3) Xenograft | Nude Mice | 5-20 mg/kg, daily for 15-17 days | 29.6% - 98%[1] | [1] |
| 10-Methoxy-9-nitrocamptothecin (MONCPT) | Human Non-Small Cell Lung Cancer (A549) Xenograft | Nude Mice | 5-20 mg/kg, daily for 15-17 days | Significant inhibition[1] | [1] |
| Topotecan | Human Small-Cell Lung Cancer Xenografts | Nude Mice | 1-2 mg/kg/day | >84%[2] | [2] |
| Topotecan | Human Breast Cancer (BT474) Xenograft | SCID Mice | 6 or 10 mg/kg, i.p. on days 1, 5, and 9 | Significant tumor volume reduction | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for in vivo xenograft studies with camptothecin derivatives.
General Xenograft Model Protocol
Protocol 1: In Vivo Antitumor Activity of 10-Methoxy-9-nitrocamptothecin (MONCPT) in Human Tumor Xenografts[1]
-
Animal Model: Male athymic nude mice (4-6 weeks old).
-
Cell Lines: Human prostate cancer PC3 and non-small cell lung cancer A549 cells.
-
Tumor Implantation: 1 x 106 cells in 0.1 mL of serum-free medium were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm3, mice were randomly assigned to treatment and control groups. MONCPT was administered intraperitoneally at doses of 5, 10, or 20 mg/kg daily for 15 to 17 days. The control group received the vehicle.
-
Data Collection: Tumor size and body weight were measured every 2-3 days. Tumor volume was calculated using the formula: (length × width2)/2.
-
Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition was calculated.
Protocol 2: In Vivo Efficacy of Topotecan in Human Small-Cell Lung Cancer Xenografts[2]
-
Animal Model: Swiss nude mice.
-
Tumor Models: Six different human small-cell lung cancer (SCLC) xenografts were used.
-
Treatment: Topotecan was administered intravenously at doses of 1-2 mg/kg/day. Treatment schedules and combinations with other agents like ifosfamide, etoposide, and cisplatin were also evaluated.
-
Data Collection: Tumor growth was monitored, and growth inhibition was calculated as a percentage of the control group.
-
Endpoint: The study aimed to assess therapeutic relevance by comparing preclinical data with clinical outcomes.
Discussion and Future Directions
The available data suggests that this compound and its derivatives, such as MONCPT, are potent topoisomerase I poisons with significant in vivo antitumor activity. The high tumor growth inhibition observed in preclinical models highlights their potential as anticancer agents.
However, the lack of direct comparative studies with clinically approved drugs like Topotecan and Irinotecan makes it difficult to ascertain their relative efficacy and toxicity profiles. Future research should focus on:
-
Direct Comparative In Vivo Studies: Conducting head-to-head comparisons of this compound with Topotecan and Irinotecan in a panel of relevant cancer xenograft models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing schedules and improve therapeutic outcomes.
-
Toxicity Profiling: Comprehensive assessment of the short-term and long-term toxicities of this compound to determine its therapeutic index.
By addressing these key areas, the full therapeutic potential of this compound as a next-generation topoisomerase I inhibitor can be elucidated, paving the way for its potential clinical development.
References
- 1. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical relevance of human cancer xenografts as a tool for preclinical assessment: example of in-vivo evaluation of topotecan-based chemotherapy in a panel of human small-cell lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Lapatinib and Topotecan Combination Therapy: Tissue Culture, Murine Xenograft, and Phase I Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Methoxycamptothecin and Irinotecan for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two camptothecin analogues: 10-Methoxycamptothecin and the widely used chemotherapeutic agent, irinotecan. Both compounds exert their anticancer effects by inhibiting topoisomerase I, a critical enzyme in DNA replication and repair. This comparison delves into their mechanisms of action, in vitro and in vivo efficacy, and toxicity profiles, supported by experimental data to inform future research and drug development efforts.
Mechanism of Action: Targeting Topoisomerase I
Both this compound and irinotecan share a fundamental mechanism of action with their parent compound, camptothecin. They bind to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks in the DNA. When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Irinotecan is a prodrug that requires in vivo conversion by carboxylesterases to its active metabolite, SN-38. SN-38 is significantly more potent than irinotecan itself in inhibiting topoisomerase I. This compound, a natural derivative of camptothecin, is believed to act directly without the need for metabolic activation.
Figure 1: Mechanism of action for Irinotecan and this compound.
In Vitro Efficacy: A Comparison of Cytotoxicity
The cytotoxic effects of this compound and irinotecan have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in these assessments.
A study on a derivative, 10-methoxy-9-nitrocamptothecin, which is closely related to this compound, demonstrated potent antitumor activity with IC50 values ranging from 0.1 to 500 nmol/L across nine different human tumor cell lines[1]. Another source indicates that this compound exhibits higher cytotoxicity than 10-hydroxycamptothecin against a vast panel of 2774 cell lines[2][3][4].
Irinotecan's cytotoxicity has been extensively studied. For instance, in human colorectal cancer cell lines, the IC50 values for irinotecan were reported to be 15.8 µM for LoVo cells and 5.17 µM for HT-29 cells[5]. It is important to note that the active metabolite of irinotecan, SN-38, is significantly more potent, with reported IC50 values of 8.25 nM for LoVo and 4.50 nM for HT-29 cells[5].
| Drug | Cell Line | Cancer Type | IC50 |
| 10-Methoxy-9-nitrocamptothecin | Various (9 lines) | Various | 0.1 - 500 nmol/L[1] |
| Irinotecan | LoVo | Colorectal | 15.8 µM[5] |
| HT-29 | Colorectal | 5.17 µM[5] | |
| NMG64/84 | Colon | 160 µg/ml (30 min exposure)[6] | |
| COLO-357 | Pancreatic | 100 µg/ml (30 min exposure)[6] | |
| MIA PaCa-2 | Pancreatic | 400 µg/ml (30 min exposure)[6] | |
| PANC-1 | Pancreatic | 150 µg/ml (30 min exposure)[6] | |
| SN-38 (Active form of Irinotecan) | LoVo | Colorectal | 8.25 nM[5] |
| HT-29 | Colorectal | 4.50 nM[5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including exposure time and the specific assays used.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies using animal models provide valuable insights into the in vivo efficacy of these compounds.
Administration of 10-methoxy-9-nitrocamptothecin at doses of 5-20 mg/kg for 15 to 17 days resulted in significant tumor growth inhibition in human androgen-independent prostate tumor (PC3) and human non-small cell lung tumor (A549) xenografts, with inhibition rates ranging from 29.6% to 98%[1].
Irinotecan has demonstrated significant antitumor activity in various human colon tumor xenograft models. For example, intraperitoneal administration of irinotecan in mice bearing C26 colon cancer was shown to be more efficient and less toxic than intravenous administration[7]. A 100 mg/kg intraperitoneal dose of irinotecan led to a comparable increase in lifespan to a 300 mg/kg intravenous dose[7]. In another study, oral administration of irinotecan at 75 mg/kg resulted in complete tumor response in five out of seven human colon carcinoma xenograft lines evaluated[8].
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| 10-Methoxy-9-nitrocamptothecin | PC3 (Prostate) Xenograft | 5-20 mg/kg for 15-17 days | 29.6% - 98%[1] |
| A549 (Lung) Xenograft | 5-20 mg/kg for 15-17 days | 29.6% - 98%[1] | |
| Irinotecan | C26 (Colon) Xenograft | 100 mg/kg (i.p.) | Equivalent to 300 mg/kg (i.v.) in increasing lifespan[7] |
| Human Colon Carcinoma Xenografts | 75 mg/kg (p.o.) | Complete response in 5/7 lines[8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro cytotoxicity and in vivo xenograft studies.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 of a compound in adherent cancer cell lines.
Figure 2: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the test compound (this compound or irinotecan) and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft mouse model.
Figure 3: General workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a specified size (e.g., 100-200 mm³).
-
Group Assignment: Randomly assign mice to different treatment groups, including a vehicle control group.
-
Drug Administration: Administer the test compound (this compound or irinotecan) and vehicle control according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.
Toxicity Profile
The clinical utility of a chemotherapeutic agent is often limited by its toxicity to normal tissues.
Irinotecan is well-known for its dose-limiting toxicities, which include:
-
Diarrhea: Can be severe and is a major clinical challenge.
-
Neutropenia: A decrease in neutrophils, a type of white blood cell, which increases the risk of infection.
-
Nausea and Vomiting: Common side effects of many chemotherapy drugs.
-
Alopecia: Hair loss.
-
Fatigue
The toxicity of irinotecan is partly linked to the metabolism of its active form, SN-38. Genetic variations in the UGT1A1 enzyme, which is responsible for detoxifying SN-38, can lead to increased toxicity in some patients.
This compound's toxicity profile is less well-characterized in publicly available literature. The safety data sheet for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. One in vivo study on a related compound, 10-methoxy-9-nitrocamptothecin, mentioned assessing toxicity but did not provide detailed results[1]. Further comprehensive toxicological studies are required to fully understand the safety profile of this compound and compare it to that of irinotecan.
Conclusion
Both this compound and irinotecan are potent inhibitors of topoisomerase I with demonstrated anticancer activity. The available data suggests that this compound and its derivatives may possess high cytotoxic potency, potentially comparable to or exceeding that of irinotecan's active metabolite, SN-38, in certain contexts. However, a direct, comprehensive comparison is hampered by the lack of studies employing the same cell lines and experimental conditions for both compounds.
Irinotecan benefits from extensive clinical data that has well-defined its efficacy and toxicity profile, leading to its established role in cancer treatment. The development of this compound as a potential therapeutic agent will require further rigorous investigation, including head-to-head comparative studies with existing drugs like irinotecan, and a thorough characterization of its in vivo efficacy, pharmacokinetics, and, critically, its safety and toxicity profile. Future research should focus on generating these comparative datasets to fully elucidate the therapeutic potential of this compound.
References
- 1. Phase II trial of irinotecan in patients with progressive or rapidly recurrent colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound|19685-10-0|MSDS [dcchemicals.com]
Head-to-head comparison of 10-Methoxycamptothecin and SN-38
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, camptothecin analogs remain a cornerstone of topoisomerase I inhibition. This guide provides a detailed head-to-head comparison of two prominent derivatives: 10-Methoxycamptothecin and SN-38. SN-38, the active metabolite of the widely used chemotherapeutic irinotecan, is a well-established potent agent. This compound, a naturally occurring derivative, has also demonstrated significant anti-cancer properties. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by available experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound | SN-38 |
| Mechanism of Action | Topoisomerase I Inhibitor | Topoisomerase I Inhibitor |
| In Vitro Potency (IC50) | Nanomolar range (cell line dependent) | Highly potent, nanomolar range (cell line dependent) |
| In Vivo Efficacy | Demonstrates tumor growth inhibition in xenograft models | Significant tumor growth inhibition in various xenograft models |
| Solubility | Poor | Poor |
| Clinical Use | Investigational | Active metabolite of the clinically approved drug, Irinotecan |
Mechanism of Action: Targeting Topoisomerase I
Both this compound and SN-38 exert their cytotoxic effects by targeting DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these compounds prevent the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[1][2]
The following diagram illustrates the general mechanism of action for camptothecin derivatives.
Caption: General mechanism of Topoisomerase I inhibition by camptothecin analogs.
In Vitro Cytotoxicity: A Potency Showdown
Direct head-to-head comparisons of this compound and SN-38 in the same panel of cell lines are limited in publicly available literature. However, data from separate studies provide insights into their respective potencies.
SN-38 is consistently reported as a highly potent cytotoxic agent with IC50 values in the low nanomolar range across a variety of cancer cell lines. For instance, in the human colon carcinoma cell line HT-29, the IC50 value for SN-38 has been reported to be 8.8 nM.[1] Other studies have reported IC50 values of 20 nM for LoVo, 50 nM for HCT116, and 130 nM for another HT29 cell line.[3] Nanocrystal formulations of SN-38 have shown IC50 values of 0.076 µg/mL in HepG2 cells, and 0.046 µg/mL in HT1080 cells.[4]
Data for this compound is less abundant. However, a closely related analog, 10-methoxy-9-nitrocamptothecin, demonstrated potent in vitro activity with IC50 values ranging from 0.1 to 500 nmol/L in nine different tumor cell lines. This suggests that 10-methoxy substituted camptothecins possess significant cytotoxic potential.
Table 1: Reported IC50 Values for SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-29 | Colon Carcinoma | 8.8 | [1] |
| LoVo | Colon Carcinoma | 20 | [3] |
| HCT116 | Colon Carcinoma | 50 | [3] |
| HT29 | Colon Carcinoma | 130 | [3] |
| HepG2 | Hepatocellular Carcinoma | ~194 (from 0.076 µg/mL) | [4] |
| HT1080 | Fibrosarcoma | ~117 (from 0.046 µg/mL) | [4] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both compounds have demonstrated the ability to inhibit tumor growth in preclinical xenograft models.
SN-38, often administered in various formulations to overcome its poor solubility, has shown significant in vivo anti-tumor efficacy. For example, polymeric nanoparticle formulations of SN-38 have demonstrated superior efficacy in a breast cancer xenograft model in BALB/c mice compared to irinotecan.[5] In a U-87MG brain tumor xenograft model, SN-38 released from polymeric depots suppressed tumor growth, with the extent of suppression being dose-dependent.[6]
For 10-methoxy-9-nitrocamptothecin, administration at doses of 5-20 mg/kg for 15 to 17 days significantly inhibited the growth of human androgen-independent prostate tumor (PC3) and human non-small cell lung tumor (A549) xenografts, with inhibition rates ranging from 29.6% to 98%.
The following diagram outlines a general workflow for assessing in vivo efficacy using a xenograft model.
Caption: A simplified workflow for evaluating in vivo anti-tumor efficacy.
Pharmacokinetics: A Glimpse into In Vivo Behavior
The pharmacokinetic profiles of both compounds are characterized by challenges related to their poor water solubility.
For SN-38, various formulations have been developed to improve its pharmacokinetic properties. In mice, a liposome-entrapped formulation of SN-38 (LE-SN38) exhibited an elimination half-life (t1/2) of 6.38 hours and a volume of distribution (VdSS) of 2.55 L/kg.[7]
Table 2: Reported Pharmacokinetic Parameters of a Liposomal SN-38 Formulation in Mice
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | 6.38 h | [7] |
| Volume of Distribution (VdSS) | 2.55 L/kg | [7] |
| Maximum Tolerated Dose (MTD) | 5.0 - 7.5 mg/kg/day (i.v. x 5) | [7] |
Experimental Protocols
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is fundamental to confirming the mechanism of action of camptothecin derivatives.
Objective: To determine the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin)
-
Test compounds (this compound, SN-38) at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing supercoiled DNA and reaction buffer.
-
Add varying concentrations of the test compounds to the reaction mixtures.
-
Initiate the reaction by adding purified topoisomerase I.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, SN-38) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Conclusion
References
- 1. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN38 polymeric nanoparticles: in vitro cytotoxicity and in vivo antitumor efficacy in xenograft balb/c model with breast cancer versus irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 10-Methoxycamptothecin for Topoisomerase I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Methoxycamptothecin, a potent derivative of the anti-cancer agent camptothecin, against other clinically relevant alternatives such as topotecan and irinotecan. The focus of this guide is to objectively assess the specificity of this compound for its primary target, topoisomerase I (Topo I), supported by available experimental data. While direct comparative studies are limited, this document synthesizes existing data to provide a comprehensive overview for research and drug development professionals.
Executive Summary
This compound is a natural bioactive derivative of camptothecin, isolated from Camptotheca acuminata. Like other camptothecin analogs, its mechanism of action is the inhibition of Topo I, an essential enzyme involved in DNA replication and transcription. By stabilizing the covalent complex between Topo I and DNA, these compounds lead to DNA damage and ultimately, cell death. This guide presents data on the inhibitory activity of this compound and its analogs against Topo I, alongside their cytotoxic effects on various cancer cell lines.
Comparative Analysis of Topoisomerase I Inhibition
For instance, a study on 10-methoxy-9-nitrocamptothecin, a close analog, demonstrated its high potency as a topoisomerase I inhibitor through DNA relaxation assays[1]. Another study provided the EC50 value for 10-hydroxycamptothecin, the active metabolite of this compound, in inducing Topo I-mediated DNA cleavage, which was significantly more potent than the parent compound, camptothecin[2].
Table 1: Comparative Inhibition of Topoisomerase I by Camptothecin Derivatives
| Compound | Topoisomerase I Inhibition (IC50/EC50) | Cell Line/System | Reference |
| 10-Hydroxycamptothecin | EC50: 0.35 µM (cleavable complex formation) | pBR322 plasmid DNA | [2] |
| Camptothecin | EC50: 18.85 µM (cleavable complex formation) | pBR322 plasmid DNA | [2] |
| SN-38 (active metabolite of Irinotecan) | - | - | Data not available in cited sources |
| Topotecan | - | - | Data not available in cited sources |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. EC50 represents the concentration of a drug that gives a half-maximal response. The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.
Comparative Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a wide range of cancer cell lines. It has been reported to exhibit higher cytotoxicity than 10-hydroxycamptothecin across numerous cell lines[3]. The analog 10-methoxy-9-nitrocamptothecin has shown potent cytotoxic activity with IC50 values ranging from 0.1 to 500 nmol/L in nine different tumor cell lines[1].
For a comparative perspective, the following table summarizes the available cytotoxicity data for various camptothecin derivatives against different cancer cell lines.
Table 2: Comparative Cytotoxicity of Camptothecin Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| 10-methoxy-9-nitrocamptothecin | Various (9 lines) | 0.1 - 500 | [1] |
| 10-Hydroxycamptothecin | BT-20 (Breast) | 34.3 | [2] |
| MDA-231 (Breast) | 7.27 | [2] | |
| Camptothecin | BT-20 (Breast) | >500 | [2] |
| SN-38 | HT-29 (Colon) | 8.8 | [4] |
| Topotecan | HT-29 (Colon) | 33 | [4] |
| Irinotecan | PSN-1 (Pancreatic) | 19,200 (at 72h) | [5] |
Note: The cytotoxicity data is compiled from multiple sources and different experimental conditions. Direct comparison should be made with caution.
Off-Target Specificity
A critical aspect of drug development is understanding the potential for off-target effects. For camptothecin and its derivatives, the primary target is unequivocally Topo I. While comprehensive off-target screening data for this compound is not publicly available, the mechanism of action for this class of compounds is well-established to be highly specific to Topo I. The planar structure of the camptothecin molecule intercalates into the DNA-Topo I complex, a highly specific interaction[6].
It is important for researchers to consider that, like many kinase inhibitors and other targeted therapies, off-target activities cannot be entirely ruled out without specific screening against a broad panel of kinases and other enzymes. However, the existing literature on camptothecins strongly supports their primary activity through Topo I inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used to evaluate the specificity and efficacy of topoisomerase I inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay is a fundamental method to determine the inhibitory activity of a compound on Topo I.
Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x Topo I assay buffer, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA band.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is used to determine if a compound stabilizes the Topo I-DNA cleavage complex.
Principle: Topo I inhibitors trap the enzyme in a covalent complex with DNA, leading to an accumulation of cleaved DNA fragments. This can be detected using a radiolabeled DNA substrate.
Protocol:
-
Substrate Preparation: Prepare a 3'-end radiolabeled DNA fragment.
-
Reaction Setup: Incubate the radiolabeled DNA substrate with purified Topoisomerase I in the presence of the test compound at various concentrations.
-
Incubation: Allow the reaction to proceed at 37°C for a defined period.
-
Denaturation and Electrophoresis: Stop the reaction and denature the DNA. Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. An increase in the intensity of the cleaved DNA bands indicates stabilization of the Topo I-DNA complex.
Signaling Pathway of Topoisomerase I Inhibition
The inhibition of Topoisomerase I by camptothecin derivatives initiates a cascade of cellular events culminating in apoptosis. The stabilized Topo I-DNA cleavage complex is converted into a permanent DNA double-strand break when a replication fork collides with it. This DNA damage triggers cell cycle arrest and activates apoptotic pathways.
Conclusion
This compound and its derivatives are potent inhibitors of topoisomerase I with significant cytotoxic activity against a broad range of cancer cell lines. While direct, side-by-side comparative data with clinically used drugs like topotecan and irinotecan are limited, the available evidence suggests that this compound is a highly active compound. Its specificity for Topo I is a hallmark of the camptothecin class of molecules. Further studies involving direct comparative analysis and comprehensive off-target screening would be invaluable for the continued development of this promising anti-cancer agent. This guide provides a foundational understanding for researchers to design and interpret future studies aimed at fully elucidating the therapeutic potential of this compound.
References
- 1. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 10-Methoxycamptothecin Against Novel Anticancer Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Methoxycamptothecin, a natural derivative of the potent anticancer agent camptothecin, against a newer class of topoisomerase I inhibitors, the indenoisoquinolines. By examining their mechanisms of action, cytotoxic profiles, and in vivo efficacy, this document aims to provide valuable insights for researchers and drug development professionals in the field of oncology.
Introduction: The Enduring Legacy of Camptothecins and the Rise of Novel Inhibitors
Camptothecin and its analogs have long been a cornerstone of cancer chemotherapy, primarily through their targeted inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair.[1][2][3] this compound, a naturally occurring derivative, has demonstrated significant antitumor properties.[1] However, the clinical utility of camptothecins is often hampered by challenges such as poor solubility and lactone ring instability.[3] This has spurred the development of novel topoisomerase I inhibitors, with the indenoisoquinoline class emerging as a promising alternative. This guide presents a comparative analysis of this compound and its analogs against novel indenoisoquinoline compounds.
Mechanism of Action: Targeting the Topoisomerase I-DNA Cleavage Complex
Both camptothecins and indenoisoquinolines share a fundamental mechanism of action: they stabilize the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex.[2][4] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with this trapped complex, it results in a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[2]
While the general mechanism is similar, the specifics of the interaction with the ternary complex (Topoisomerase I-DNA-Inhibitor) may differ, potentially influencing the efficacy and spectrum of activity of these compounds.
Below is a diagram illustrating the signaling pathway of Topoisomerase I inhibition.
Caption: Topoisomerase I Inhibition Pathway.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of this compound analogs and novel topoisomerase I inhibitors has been evaluated across a range of human cancer cell lines. The following tables summarize the available 50% inhibitory concentration (IC50) data. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same experimental setting are limited.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| 10-methoxy-9-nitrocamptothecin | A549 | Non-Small Cell Lung | 0.1 - 500 |
| PC3 | Prostate | 0.1 - 500 | |
| Various (7 other lines) | Various | 0.1 - 500 | |
| 10-hydroxycamptothecin | RHΔHXGPRT | Toxoplasma gondii | 11,500 |
| RHΔKU80 | Toxoplasma gondii | 12,170 |
Data for 10-methoxy-9-nitrocamptothecin from a study by Liu et al.[1] Data for 10-hydroxycamptothecin from a study by Rico et al.[5]
Table 2: In Vitro Cytotoxicity of Clinically Investigated Topoisomerase I Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Topotecan | RHΔHXGPRT | Toxoplasma gondii | 58,400 |
| RHΔKU80 | Toxoplasma gondii | 44,650 |
Data from a study by Rico et al.[5]
Comparative In Vivo Efficacy
Preclinical in vivo studies using xenograft models provide crucial information on the antitumor activity of these compounds in a biological system.
Table 3: In Vivo Efficacy of this compound Analog and Other Camptothecins
| Compound | Tumor Model | Dosing Schedule | Tumor Growth Inhibition |
| 10-methoxy-9-nitrocamptothecin | PC3 (prostate) xenograft | 5-20 mg/kg for 15-17 days | 29.6% - 98% |
| A549 (lung) xenograft | 5-20 mg/kg for 15-17 days | 29.6% - 98% | |
| CPT-11 (Irinotecan) | Co-4 (colon) xenograft | Single i.v. injection (25, 50, or 100 mg/kg) | Significant inhibition |
| MX-1 (mammary) xenograft | Single i.v. injection | Significant inhibition | |
| St-15 (gastric) xenograft | Single i.v. injection | Significant inhibition |
Data for 10-methoxy-9-nitrocamptothecin from a study by Liu et al.[1] Data for CPT-11 from a study by Kawato et al.[6]
Experimental Protocols
Detailed methodologies for the key assays cited in the evaluation of these anticancer compounds are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. Potent antitumor activity of 10-methoxy-9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of topotecan and 10-hydroxycamptothecin on Toxoplasma gondii: Implications on baseline DNA damage and repair efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of a camptothecin derivative, CPT-11, against human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 10-Methoxycamptothecin: A Guide for Laboratory Professionals
Effective management and disposal of 10-Methoxycamptothecin, a potent cytotoxic agent and camptothecin analogue, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is essential to mitigate risks associated with this compound, which is classified as harmful if swallowed and very toxic to aquatic life.[1] The primary and universally recommended method for the final disposal of this compound and materials contaminated with it is incineration at an approved hazardous waste facility.[2][3]
This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste in a laboratory setting, in line with safety and regulatory best practices.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in its pure form or in solution, as well as any contaminated waste. This includes:
-
Two pairs of chemotherapy-rated gloves.
-
A disposable gown.
-
Safety goggles or a face shield.
-
-
Designated Work Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent contamination of the general laboratory space.
-
Spill Kit: A clearly labeled cytotoxic spill kit should be readily accessible in all areas where this compound is handled and stored.
II. Waste Segregation: The First Step in Proper Disposal
Proper segregation of waste at the point of generation is a critical step in the disposal process. This compound waste is categorized into two main types: trace waste and bulk waste.
-
Trace Cytotoxic Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original weight of the cytotoxic drug.[4][5] Examples include:
-
Empty vials, ampules, and packaging.
-
Used syringes and needles.
-
Empty IV bags and tubing.
-
Contaminated PPE (gloves, gowns, etc.) without visible liquid contamination.
-
Lab consumables (e.g., pipette tips, culture flasks) with residual contamination.
-
-
Bulk Cytotoxic Waste: This category includes materials that are contaminated with more than a trace amount of this compound.[4] Examples include:
-
Unused or expired this compound.
-
Partially used vials or solutions.
-
Grossly contaminated PPE.
-
Materials used to clean up a large spill of this compound.
-
III. Step-by-Step Disposal Procedures
A. Trace Waste Disposal:
-
Sharps: Immediately place all needles, syringes, and other sharp objects contaminated with trace amounts of this compound into a puncture-resistant, yellow sharps container specifically labeled "TRACE CHEMO WASTE" or "INCINERATE ONLY."[6][7]
-
Non-Sharps (Soft Waste): Place contaminated gloves, gowns, bench paper, and other soft materials into a designated yellow chemotherapy waste bag or a rigid container labeled "TRACE CHEMOTHERAPY WASTE."[5][6][7]
-
Container Sealing: Once the containers are three-quarters full, securely seal them. Do not overfill.
-
Storage and Collection: Store the sealed containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste management service.
B. Bulk Waste Disposal:
-
Containerization: Place all bulk this compound waste into a designated black hazardous waste container.[4][8] These containers must be leak-proof, have a secure lid, and be clearly labeled "BULK CHEMOTHERAPY WASTE" and "HAZARDOUS WASTE."
-
Labeling: Ensure the hazardous waste label is properly filled out with the chemical name ("this compound"), concentration, and accumulation start date.
-
Storage and Collection: Store the sealed bulk waste containers in a designated satellite accumulation area or a central hazardous waste storage area, in accordance with institutional and regulatory guidelines. Arrange for pickup by a certified hazardous waste disposal company.
C. Decontamination of Work Surfaces:
-
Following any work with this compound, decontaminate all work surfaces.
-
Clean the area thoroughly with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[6]
-
All cleaning materials (wipes, paper towels) should be disposed of as trace cytotoxic waste.
D. Spill Cleanup:
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don appropriate PPE from a cytotoxic spill kit.
-
Contain the spill using absorbent pads from the kit. For powders, gently cover with a damp absorbent pad to avoid aerosolization.
-
Carefully clean the area, working from the outside in.
-
Place all cleanup materials into a bulk cytotoxic waste container.
-
Decontaminate the surface as described above.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Contact the institution's environmental health and safety (EHS) department immediately.
-
Cleanup of large spills should only be performed by trained personnel.
-
IV. Chemical Inactivation: Considerations and Cautions
While chemical inactivation has been explored for some cytotoxic drugs, it is not a recommended standard disposal procedure for this compound. The camptothecin structure contains a lactone ring that is essential for its cytotoxic activity. This ring is susceptible to hydrolysis under neutral or alkaline conditions, leading to an inactive carboxylate form.[9] However, this reaction is reversible, and complete and irreversible degradation is not guaranteed.
Studies on other cytotoxic agents have shown that chemical inactivation can be complex, and may even produce by-products that are more hazardous than the original compound.[10] Therefore, without validated and approved protocols specific to this compound, chemical inactivation should not be used as a substitute for disposal via incineration.
Data Summary and Visual Guides
For quick reference, the following table summarizes the key quantitative parameters for this compound waste disposal.
| Parameter | Guideline | Source |
| Trace Waste Threshold | < 3% of the original drug by weight remains in the container. | [4][5] |
| Small Spill Definition | < 5 mL or 5 g of cytotoxic substance. | [11] |
| Large Spill Definition | > 5 mL or 5 g of cytotoxic substance. | [11] |
Diagrams for Procedural Clarity
To further clarify the disposal workflow and the chemical stability of this compound, the following diagrams are provided.
Caption: Disposal decision workflow for this compound waste.
Caption: Chemical equilibrium of the active and inactive forms of camptothecin.
References
- 1. The degradation and environmental risk of camptothecin, a promising marine antifoulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of camptothecin-20(S)-glycinate ester prodrug under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical absorption and inactivation of cytotoxic anticancer agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsmedwaste.com [amsmedwaste.com]
- 5. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 6. dvm360.com [dvm360.com]
- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. Camptothecin - Wikipedia [en.wikipedia.org]
- 10. osha.gov [osha.gov]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for 10-Methoxycamptothecin
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 10-Methoxycamptothecin, a potent cytotoxic agent. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
This compound, a derivative of camptothecin, is a bioactive compound with significant anti-cancer properties.[1][2] As with all cytotoxic agents, it presents considerable health risks if not handled properly.[3][4] Occupational exposure can lead to severe health effects, including mutagenicity, teratogenicity, and carcinogenicity.[5] Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are paramount.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] It is crucial to prevent its release into the environment.[6] The primary routes of occupational exposure include skin contact, inhalation of aerosols or particles, and ingestion.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C21H18N2O5 | PubChem |
| Molecular Weight | 378.38 g/mol | PubChem |
| CAS Number | 19685-10-0 | DC Chemicals[6] |
| Storage Temperature | 4°C for 1 year, -20°C for over 2 years | DC Chemicals[1] |
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. This guidance is in line with recommendations for handling cytotoxic drugs from various safety authorities.[7][8][9]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath.[8] | To provide a barrier against skin contact and absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[8][10] |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves and tight-fitting cuffs.[8] | To protect the body from splashes and spills. The solid front provides an unbroken barrier. |
| Eye and Face Protection | A full-face shield or safety goggles in combination with a fluid-resistant surgical mask should be worn whenever there is a risk of splashing or aerosol generation.[9] | To protect the eyes and mucous membranes from contact with the hazardous substance. |
| Respiratory Protection | For procedures that may generate aerosols or when handling the powder form, a NIOSH-approved respirator (e.g., N95) is required.[8] | To prevent inhalation of airborne particles of the cytotoxic agent. |
| Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination outside of the designated handling area. | To minimize the tracking of contaminants to other areas. |
Operational Plan for Handling this compound
Preparation and Handling Workflow
Experimental Protocols
-
Donning PPE: Before entering the designated handling area, all personnel must don the required PPE in the following order: shoe covers, inner gloves, gown, face mask/respirator, eye protection, and outer gloves.
-
Preparation: All handling of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize aerosol generation.[11] The work surface should be covered with a disposable plastic-backed absorbent pad, which should be discarded as contaminated waste after the procedure.[10]
-
During the Experiment: Use Luer-lock fittings and closed systems where possible to prevent leakage.[9] Avoid eating, drinking, and smoking in the laboratory.[4]
-
Decontamination: After each use, decontaminate all surfaces and equipment with a suitable cleaning agent, followed by a thorough rinse with water.[11]
-
Doffing PPE: PPE should be removed in an order that minimizes the risk of cross-contamination: outer gloves, gown, shoe covers, eye protection, face mask/respirator, and finally inner gloves.
-
Hand Hygiene: Hands must be washed thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Labeled hazardous chemical waste container. | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not mix with other chemical waste.[5] |
| Contaminated Sharps (needles, syringes, etc.) | Puncture-resistant, chemotherapy-specific sharps container. | Place all sharps directly into the designated container without recapping. The container must be clearly labeled as "Chemotherapy Waste."[10] |
| Contaminated PPE and Labware (gloves, gowns, pads, etc.) | Yellow trace chemotherapy waste bag/bin. | All disposable items that have come into contact with this compound should be placed in a designated, clearly labeled chemotherapy waste container.[5] |
| Empty Vials | Trace chemotherapy waste container. | Empty vials should be disposed of as trace chemotherapy waste. |
Spill Management
In the event of a spill, the area should be immediately cordoned off to prevent exposure to others.[3] Personnel cleaning the spill must wear full PPE, including a respirator. The spill should be covered with absorbent material and then cleaned with a detergent solution, followed by a water rinse.[10] All materials used for cleanup must be disposed of as hazardous waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. hse.gov.uk [hse.gov.uk]
- 5. web.uri.edu [web.uri.edu]
- 6. This compound|19685-10-0|MSDS [dcchemicals.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwyo.edu [uwyo.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
